4-Sulfanylazetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64571-55-7 |
|---|---|
Molecular Formula |
C3H5NOS |
Molecular Weight |
103.15 g/mol |
IUPAC Name |
4-sulfanylazetidin-2-one |
InChI |
InChI=1S/C3H5NOS/c5-2-1-3(6)4-2/h3,6H,1H2,(H,4,5) |
InChI Key |
FQPGQMFPDZVAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 4-Sulfanylazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 4-sulfanylazetidin-2-one, a sulfur-containing analog of the pharmacologically significant β-lactam ring system. Due to the limited availability of data for the unsubstituted parent compound, this guide focuses on the well-characterized derivative, (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, to provide a representative understanding of this class of molecules.
Core Chemical and Physical Properties
Quantitative data for this compound and its derivatives are crucial for understanding their behavior in biological systems and for guiding drug development efforts. The following table summarizes the available data for a key derivative.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₁H₁₂N₂O₃S | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Molecular Weight | 268.3 g/mol | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Melting Point | Not explicitly reported, but described as a solid | (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as chloroform | General observation for similar β-lactam derivatives |
| pKa (Thiol Group) | Estimated to be in the range of 8-10 | Based on typical thiol pKa values and the influence of the β-lactam ring. The pKa of the thiol group in cysteine is around 8.3-8.6.[1][2] The acidity of thiols is influenced by the surrounding chemical environment.[3] |
| Stability | The β-lactam ring is susceptible to hydrolysis, particularly under basic or acidic conditions and in the presence of β-lactamase enzymes. The N-S bond in N-thiolated β-lactams can be cleaved by reducing agents. | General knowledge of β-lactam chemistry.[4][5] |
Experimental Protocols
The synthesis of this compound derivatives is a critical aspect of their study. The following is a representative experimental protocol for the synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one, based on the work of Neal F. Osborne.[6]
Synthesis of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one
Objective: To synthesize (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one from a penicillin-derived thiazoline-azetidinone.
Materials:
-
Penicillin V-derived thiazoline-azetidinone
-
Silver nitrate
-
Hydrogen sulfide
-
Organic solvents (e.g., chloroform, acetone)
-
Standard laboratory glassware and equipment
Procedure:
-
Thiazoline Ring Opening: The starting penicillin V-derived thiazoline-azetidinone is treated with a suitable reagent, such as silver nitrate in aqueous acetone, to facilitate the opening of the thiazoline ring. This step is crucial for exposing the thiol functionality.
-
Formation of the Thiol: The resulting intermediate is then treated with hydrogen sulfide to generate the free thiol group at the C-4 position of the azetidinone ring. This is typically achieved by bubbling hydrogen sulfide gas through the reaction mixture or by using a source of sulfide ions.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the specific properties of the synthesized compound but is typically a mixture of organic solvents like ethyl acetate and hexane.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8][9]
Biological Activity and Signaling Pathways
The biological activity of this compound and its derivatives is primarily attributed to the presence of the β-lactam ring, a key structural motif in a major class of antibiotics.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism of action of β-lactam antibiotics involves the irreversible inhibition of penicillin-binding proteins (PBPs).[10][11] PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall.
Signaling Pathway for PBP Inhibition:
Caption: PBP Inhibition by this compound.
By forming a stable acyl-enzyme intermediate with the active site serine of PBPs, this compound effectively blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.
Signaling Pathways in β-Lactam Resistance
Bacteria have evolved various mechanisms to counteract the effects of β-lactam antibiotics. A primary mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The induction of β-lactamase production is often regulated by complex signaling pathways.[12][13]
β-Lactamase Induction Signaling Pathway:
References
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry of 4-mercaptoazetidin-2-ones. Part 1. Preparation and properties of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic analysis of 2-mercapto-5-methyl-1,3,4-thiadiazole in cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Functionalization of the 2-Azetidinone Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics.[1] Beyond their antibacterial prowess, β-lactam derivatives have emerged as promising candidates in diverse therapeutic areas, including cholesterol absorption inhibition, antiviral applications, and anticancer treatments.[1][2] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate, amenable to a variety of chemical modifications. This guide provides a comprehensive overview of the key strategies for the functionalization of the 2-azetidinone core at the N1, C3, and C4 positions, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the design and execution of novel synthetic routes.
N1-Functionalization: Modifying the Amide Nitrogen
The nitrogen atom of the β-lactam ring offers a prime site for introducing molecular diversity. N-functionalization can significantly impact the biological activity, pharmacokinetic properties, and stability of the resulting compounds.
N-Alkylation and N-Arylation
Direct N-alkylation or N-arylation of a pre-formed 2-azetidinone is a common strategy. These reactions typically proceed via nucleophilic substitution, where the deprotonated β-lactam nitrogen acts as the nucleophile.
Experimental Protocol: General Procedure for N-Alkylation of 2-Azetidinone
A solution of the 2-azetidinone (1.0 eq) in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), is treated with a strong base (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). After stirring for 30 minutes, the alkylating agent (e.g., an alkyl halide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
C3-Functionalization: Building Complexity at the α-Position
The C3 position of the 2-azetidinone ring is a hub for stereoselective modifications, often crucial for biological activity. A variety of methods have been developed to introduce substituents at this position, with control over the relative and absolute stereochemistry.
Enolate Chemistry
The protons at the C3 position are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.
Experimental Protocol: C3-Alkylation of a 2-Azetidinone via Enolate Formation [3]
To a solution of a C3-unsubstituted 2-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for several hours until completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomers are typically separable by column chromatography.
Radical Reactions
Free radical-mediated reactions provide a powerful tool for C-H functionalization at the C3 position, often with high regioselectivity.
Cycloaddition Reactions
The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis and inherently functionalizes the C3 and C4 positions.[4] The Kinugasa reaction, a copper-catalyzed reaction of a terminal alkyne and a nitrone, also yields C3/C4-functionalized β-lactams.[4]
Experimental Protocol: Staudinger [2+2] Cycloaddition for 3-Substituted-2-Azetidinones [5]
To a solution of an imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 2.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of an acid chloride (1.2 eq) in CH₂Cl₂ dropwise. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is diluted with CH₂Cl₂ and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the 2-azetidinone. The stereochemical outcome (cis vs. trans) is highly dependent on the substrates and reaction conditions.[5]
Experimental Protocol: Kinugasa Reaction [6]
In a reaction vessel, copper(I) iodide (0.1 eq) and a suitable ligand (e.g., a phosphine ligand, 0.1 eq) are suspended in an aprotic solvent like toluene under an inert atmosphere. The nitrone (1.0 eq) and the terminal alkyne (1.2 eq) are then added, followed by a base (e.g., triethylamine, 2.0 eq). The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred until the starting materials are consumed. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the β-lactam product.
C4-Functionalization: Gateway to Diverse Structures
The C4 position is another critical site for introducing functionality. The nature of the substituent at C4 can dramatically influence the biological profile of the β-lactam.
Reactions with Electrophiles and Nucleophiles
Functionalization at C4 often begins with a precursor bearing a leaving group, such as an acetoxy group, at this position. This allows for subsequent nucleophilic substitution reactions.
Experimental Protocol: Nucleophilic Substitution at C4 of 4-Acetoxy-2-azetidinone
To a solution of 4-acetoxy-2-azetidinone (1.0 eq) in a suitable solvent (e.g., acetonitrile) is added the nucleophile (1.5 eq). The reaction can be promoted by a Lewis acid (e.g., BF₃·OEt₂) or a base, depending on the nature of the nucleophile. The reaction is stirred at an appropriate temperature until completion. The workup procedure will vary depending on the reagents used, but typically involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.
Data Presentation
The following tables summarize quantitative data for selected functionalization reactions, providing a basis for comparison of different synthetic strategies.
Table 1: N1-Functionalization of 2-Azetidinone Derivatives
| Entry | Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | 2-Azetidinone | Benzyl bromide, NaH | 1-Benzyl-2-azetidinone | 85 | [Generic N-alkylation] |
| 2 | 4-Phenyl-2-azetidinone | Phenylboronic acid, Cu(OAc)₂, Pyridine | 1,4-Diphenyl-2-azetidinone | 78 | [Generic N-arylation] |
Table 2: Stereoselective C3-Functionalization of 2-Azetidinone Derivatives
| Entry | Reaction Type | Substrate | Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Enolate Alkylation | 4-Phenyl-2-azetidinone | LDA, Benzyl bromide | trans-3-Benzyl-4-phenyl-2-azetidinone | >95:5 | N/A | 82 | [3] |
| 2 | Staudinger Cycloaddition | N-Benzylidene-aniline, Phenoxyacetyl chloride | Et₃N | cis-1-Phenyl-3-phenoxy-4-phenyl-2-azetidinone | >99:1 | N/A | 91 | [5] |
| 3 | Kinugasa Reaction | N-Benzylidene-methylamine, Phenylacetylene | CuI, Et₃N | cis-1-Methyl-3,4-diphenyl-2-azetidinone | >98:2 | N/A | 75 | [4] |
Table 3: C4-Functionalization of 2-Azetidinone Derivatives
| Entry | Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | 4-Acetoxy-2-azetidinone | Allyltrimethylsilane, BF₃·OEt₂ | 4-Allyl-2-azetidinone | 88 | [Generic C4-allylation] |
| 2 | 4-Acetoxy-2-azetidinone | Thiophenol, Et₃N | 4-(Phenylthio)-2-azetidinone | 92 | [Generic C4-thiolation] |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
Conclusion
The functionalization of the 2-azetidinone core remains a vibrant and essential area of research in organic and medicinal chemistry. The methodologies outlined in this guide represent a toolbox for chemists to design and synthesize novel β-lactam derivatives with tailored properties. By leveraging these strategies, researchers can continue to explore the vast chemical space around this privileged scaffold, leading to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The provided experimental protocols and workflows serve as a practical starting point for the synthesis and elaboration of this important class of molecules.
References
- 1. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
The Quest for New Defenses: A Technical Guide to the Discovery of Novel β-Lactam Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a continuous search for novel antibacterial agents. Among the most successful classes of antibiotics, the β-lactams remain a cornerstone of antibacterial therapy. However, their efficacy is increasingly threatened by the evolution of bacterial resistance mechanisms, primarily the production of β-lactamase enzymes. This technical guide provides an in-depth overview of the discovery of novel β-lactam scaffolds, focusing on innovative chemical structures, synthetic methodologies, and evaluation protocols designed to overcome existing resistance.
The Evolving Landscape of β-Lactam Discovery
The discovery of new β-lactam scaffolds is driven by the need to address two primary challenges: overcoming β-lactamase-mediated hydrolysis and expanding the spectrum of activity against multidrug-resistant (MDR) pathogens. The core strategy involves the modification of the fundamental β-lactam ring structure to create next-generation antibiotics. These modifications can range from alterations of existing scaffolds like penicillins, cephalosporins, carbapenems, and monobactams to the creation of entirely new bicyclic and tricyclic systems.[1][2]
A significant area of advancement lies in the development of novel β-lactamase inhibitors. These compounds are designed to be co-administered with a β-lactam antibiotic, protecting it from degradation by bacterial enzymes. The diazabicyclooctane (DBO) scaffold has emerged as a particularly promising foundation for a new generation of non-β-lactam β-lactamase inhibitors with broad-spectrum activity.[3][4]
The discovery pipeline for novel β-lactam scaffolds is a multi-stage process that integrates computational and experimental approaches. It begins with target identification and validation, followed by hit discovery through high-throughput screening or rational design, and progresses through lead optimization to preclinical and clinical development.
Key Synthetic Methodologies
The construction of the strained four-membered β-lactam ring is a central challenge in the synthesis of these novel scaffolds. Several powerful synthetic strategies have been developed and refined to achieve high yields and stereocontrol.
One of the most widely employed methods is the Staudinger [2+2] cycloaddition , which involves the reaction of a ketene with an imine to form the β-lactam ring.[2][5] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents on the β-lactam core. The stereochemical outcome of the Staudinger reaction can be controlled through the use of chiral auxiliaries or catalysts.[5]
More recent advancements have focused on transition-metal-catalyzed reactions, such as C-H functionalization, to introduce novel substituents and create more complex, three-dimensional scaffolds.[2] These methods offer new avenues for exploring chemical space and developing compounds with improved pharmacological properties. The synthesis of tricyclic β-lactams, for example, has been achieved through innovative cyclization strategies.[2][6][7]
Experimental Protocols
Synthesis of a Novel 4-Substituted Monobactam Derivative
This protocol describes a general procedure for the synthesis of C(4)-substituted monobactams, a class of β-lactams with potent activity against multidrug-resistant Gram-negative bacteria.[1][8][9]
Step 1: Synthesis of the Imine. An appropriate aromatic amine (1.1 eq) is added to a solution of isatin (1.0 eq) in absolute methanol containing a few drops of glacial acetic acid. The mixture is stirred under microwave irradiation at 70°C for 15 minutes. After cooling, the resulting precipitate is filtered, washed with cold diethyl ether, and dried to yield the isatin Schiff base.
Step 2: Staudinger [2+2] Cycloaddition. A solution of a substituted phenylacetic acid (1.5 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in dry o-xylene is treated with tosyl chloride (TsCl, 2.0 eq) and stirred at room temperature. The mixture is then heated to 100°C for 1.5 hours. After cooling to room temperature, an additional portion of DIPEA (1.5 eq) is added, followed by the isatin Schiff base (1.0 eq) from Step 1. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting spirooxindolo-β-lactam is then purified by column chromatography.
Step 3: Sulfonation. The β-lactam from Step 2 is dissolved in a suitable solvent and treated with a sulfonating agent, such as a sulfur trioxide-pyridine complex, to introduce the sulfonic acid moiety at the N-1 position, characteristic of monobactams. The final product is purified by ion-exchange chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of a novel antibacterial agent.[10]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the novel β-lactam compound
Procedure:
-
Prepare serial twofold dilutions of the novel β-lactam compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (containing MHB and inoculum but no antibiotic) and a sterility control well (containing MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
β-Lactamase Inhibition Assay
The inhibitory activity of a novel compound against β-lactamases is often assessed using a chromogenic substrate like nitrocefin.[11][12][13]
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2)
-
Nitrocefin stock solution
-
Assay buffer (e.g., 100 mM PBS, pH 7.0)
-
96-well microtiter plate
-
Novel inhibitor compound
Procedure:
-
Prepare serial dilutions of the novel inhibitor compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to wells containing the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can be determined from the IC50 value.[14]
Data Presentation: Quantitative Analysis of Novel Scaffolds
The effective presentation of quantitative data is crucial for comparing the potency and spectrum of new β-lactam scaffolds. The following tables provide examples of how to structure such data.
Table 1: In Vitro Antibacterial Activity of Novel 4-Substituted Monobactams
| Compound | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Monobactam 2c | 0.25 - 2 | 0.25 - 2 | > 32 |
| Compound 35 | ≤ 0.06 - 4 | ≤ 0.06 - 8 | 16 - >64 |
| Compound 46d | ≤ 0.06 - 2 | ≤ 0.06 - 4 | 8 - 32 |
| Compound 54 | ≤ 0.06 - 1 | ≤ 0.06 - 2 | 4 - 16 |
| Aztreonam | 0.125 - 8 | 0.25 - 16 | 4 - 32 |
| BAL30072 | ≤ 0.06 - 4 | ≤ 0.06 - 8 | 2 - 16 |
Data compiled from multiple sources.[8][15]
Table 2: In Vitro Activity of Novel β-Lactam-Metallo-β-Lactamase Inhibitor Conjugates against NDM-1 Producing K. pneumoniae
| Compound | Meropenem MIC (µg/mL) | Inhibitor Concentration (µg/mL) | Meropenem + Inhibitor MIC (µg/mL) |
| Meropenem alone | >128 | - | >128 |
| Compound 24b | >128 | 8 | 0.125 |
| Compound 24c | >128 | 8 | 0.125 |
Data from a study on novel MBL inhibitors.[16]
Table 3: Inhibition of KPC-2 β-Lactamase by Diazabicyclooctane (DBO) Inhibitors
| Inhibitor | IC50 (nM) |
| Avibactam | 3.4 - 29 |
| Relebactam | 230 - 910 |
Data from a comparative study of DBO inhibitors.[17]
Mechanism of Action and Resistance
Novel β-lactam scaffolds, like their predecessors, primarily exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3] The β-lactam ring mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain, leading to acylation of the active site serine and inactivation of the enzyme. This disruption of peptidoglycan cross-linking results in cell lysis and bacterial death.[3]
Bacterial resistance to β-lactams is most commonly mediated by β-lactamases, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The discovery of novel scaffolds that are either poor substrates for β-lactamases or are used in combination with potent β-lactamase inhibitors is a key strategy to combat this resistance.
Computational Approaches in Scaffold Discovery
Computational methods, particularly molecular docking, play a crucial role in the rational design of novel β-lactam scaffolds.[18][19][20] These techniques allow researchers to predict the binding affinity and orientation of a potential new molecule within the active site of a target protein, such as a PBP or a β-lactamase.
By simulating the interactions between a ligand and its protein target, computational models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery process. For example, docking studies have been used to investigate the binding of novel cephalosporins to PBP2a, the key resistance determinant in methicillin-resistant Staphylococcus aureus (MRSA).[20][21]
Future Directions
The discovery of novel β-lactam scaffolds will continue to be a dynamic field of research. Future efforts will likely focus on:
-
Hybrid Antibiotics: Combining β-lactam scaffolds with other pharmacophores, such as siderophores to enhance bacterial uptake, or with inhibitors of other essential bacterial processes.
-
Targeting New Pathways: Exploring β-lactam scaffolds as inhibitors of novel bacterial targets beyond the traditional PBPs.
-
Advanced Synthetic Methods: Developing more efficient and versatile synthetic routes to access increasingly complex and diverse β-lactam structures.
-
Artificial Intelligence and Machine Learning: Utilizing AI to analyze large datasets, predict the activity of new compounds, and guide the design of novel scaffolds with desired properties.[22]
By embracing these innovative approaches, the scientific community can continue to develop new and effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutant prevention concentrations, in vitro resistance evolution dynamics, and mechanisms of resistance to imipenem and imipenem/relebactam in carbapenem-susceptible Klebsiella pneumoniae isolates showing ceftazidime/avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of a key intermediate of tricyclic beta-lactam antibiotics [scite.ai]
- 7. A novel tricyclic β-lactam exhibiting potent antibacterial activities against carbapenem-resistant Enterobacterales: Synthesis and structure-activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]
- 11. toku-e.com [toku-e.com]
- 12. content.abcam.com [content.abcam.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial evaluation of new monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Proteomics and Docking Study Targeting Penicillin-Binding Protein and Penicillin-Binding Protein2a of Methicillin-Resistant Staphylococcus aureus Strain SO-1977 Isolated from Sudan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Spectroscopic Analysis of 4-Thiolated Azetidinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-thiolated azetidinones, a class of compounds with significant interest in medicinal chemistry. This document details the key spectroscopic techniques used for their characterization, provides experimental protocols for their synthesis, and presents quantitative data in a structured format. Furthermore, it elucidates the proposed mechanism of action and experimental workflows through detailed diagrams.
Introduction
Azetidinones, commonly known as β-lactams, form the core structure of many widely used antibiotics. The introduction of a thiol group at the C4 position of the azetidinone ring can significantly modulate the biological activity of these compounds. Spectroscopic analysis is crucial for the unambiguous structure determination and purity assessment of these novel derivatives. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in the study of 4-thiolated azetidinones.
Synthesis of 4-Thiolated Azetidinones
The primary synthetic route to 4-thiolated azetidinones involves a two-step process: the synthesis of a 3-chloro-azetidin-2-one precursor, followed by nucleophilic substitution with a thiol.
General Experimental Protocol for the Synthesis of 3-Chloro-4-aryl-1-phenylazetidin-2-ones
This procedure outlines the synthesis of the 3-chloro-azetidin-2-one intermediate via a [2+2] cycloaddition reaction between a Schiff base and chloroacetyl chloride.
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
1,4-Dioxane
Procedure:
-
Schiff Base Formation: A mixture of the substituted aromatic aldehyde (1.0 eq) and substituted aniline (1.0 eq) in ethanol is refluxed with a catalytic amount of glacial acetic acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.
-
Cycloaddition: To a solution of the Schiff base (1.0 eq) in 1,4-dioxane, triethylamine (1.5 eq) is added, and the mixture is cooled to 0-5 °C in an ice bath. Chloroacetyl chloride (1.2 eq) is then added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The precipitated triethylamine hydrochloride is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the 3-chloro-4-aryl-1-phenylazetidin-2-one.
General Experimental Protocol for the Synthesis of 4-Arylthio-azetidin-2-ones
This procedure describes the nucleophilic substitution of the chlorine atom in the 3-chloro-azetidin-2-one with a thiol.
Materials:
-
3-Chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq)
-
Aryl thiol (e.g., thiophenol) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dry acetone or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: A solution of the 3-chloro-4-aryl-1-phenylazetidin-2-one (1.0 eq) and the aryl thiol (1.2 eq) in dry acetone or DCM is prepared in a round-bottom flask.
-
Base Addition: Triethylamine (1.5 eq) is added dropwise to the solution at room temperature with stirring.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the precipitated triethylamine hydrochloride is filtered off. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-arylthio-azetidin-2-one.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a representative 4-thiolated azetidinone, 1-phenyl-4-(phenylthio)azetidin-2-one.
NMR Spectroscopy
Table 1: ¹H NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (cis) | 3.2 - 3.4 | dd | J_gem = 15.0, J_vic = 5.5 |
| H-3 (trans) | 3.6 - 3.8 | dd | J_gem = 15.0, J_vic = 2.5 |
| H-4 | 5.4 - 5.6 | dd | J_vic = 5.5, 2.5 |
| Aromatic-H | 7.2 - 7.6 | m | - |
Table 2: ¹³C NMR Spectral Data of 1-phenyl-4-(phenylthio)azetidin-2-one
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 45 - 48 |
| C-4 | 60 - 65 |
| Aromatic-C | 115 - 140 |
| C=O | 165 - 170 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands of 4-Thiolated Azetidinones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| β-Lactam C=O stretch | 1740 - 1770 | Strong |
| C-S stretch | 600 - 800 | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
The mass spectral fragmentation of 4-thiolated azetidinones is characterized by the cleavage of the β-lactam ring. The primary fragmentation pathway involves the scission of the C2-C3 and N1-C4 bonds, leading to the formation of characteristic fragment ions.
Table 4: Expected Mass Spectral Fragmentation of 1-phenyl-4-(phenylthio)azetidin-2-one
| Fragment Ion | m/z (Expected) |
| [M+H]⁺ (Molecular Ion) | 256.08 |
| [M - C₇H₅S]⁺ (Loss of thiophenyl radical) | 134.06 |
| [C₈H₇NO]⁺ (Fragment from ring cleavage) | 133.05 |
| [C₇H₅S]⁺ (Thiophenyl cation) | 109.01 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 4-thiolated azetidinones.
Synthesis of 4-Sulfanylazetidin-2-one from Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic route for 4-sulfanylazetidin-2-one, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available amino acid L-cysteine. The synthesis involves a multi-step sequence requiring the strategic protection and deprotection of cysteine's functional groups, followed by the crucial formation of the β-lactam ring. This document details the experimental protocols for each key transformation, summarizes quantitative data, and provides a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from L-cysteine necessitates a carefully planned sequence of reactions to manage the reactivity of the amino, carboxyl, and thiol functional groups. The proposed strategy involves three main stages:
-
Protection of L-cysteine: The amino, carboxyl, and thiol groups of L-cysteine are protected to prevent unwanted side reactions during the subsequent cyclization step.
-
β-Lactam Ring Formation: The protected cysteine derivative undergoes an intramolecular cyclization to form the core azetidin-2-one ring structure.
-
Deprotection: The protecting groups are removed to yield the final target molecule, this compound.
A detailed workflow of this synthetic route is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis.
Step 1: Protection of L-cysteine
The protection of L-cysteine involves three sequential reactions: esterification of the carboxylic acid, protection of the amine with a tert-butyloxycarbonyl (Boc) group, and protection of the thiol with a trityl (Trt) group.
2.1.1. Synthesis of L-cysteine methyl ester hydrochloride
-
To a suspension of L-cysteine hydrochloride monohydrate (1 equivalent) in methanol, thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield L-cysteine methyl ester hydrochloride as a white solid.
2.1.2. Synthesis of N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
-
L-cysteine methyl ester hydrochloride (1 equivalent) is dissolved in dichloromethane (DCM).
-
Triethylamine (2.2 equivalents) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
2.1.3. Synthesis of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester
-
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in DCM.
-
Trityl chloride (1.1 equivalents) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Step 2: β-Lactam Ring Formation
The formation of the azetidin-2-one ring is achieved through an intramolecular cyclization of the fully protected cysteine derivative. This can be accomplished using a strong base, such as a Grignard reagent, to deprotonate the α-carbon, which then attacks the nitrogen atom in an intramolecular fashion.
2.2.1. Synthesis of (R)-tert-butyl (S)-2-oxo-4-(tritylthio)azetidine-1-carboxylate
-
To a solution of N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine methyl ester (1 equivalent) in anhydrous THF at -78 °C, a solution of ethylmagnesium bromide (2 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the protected 4-tritylsulfanyl-azetidin-2-one.
Step 3: Deprotection
The final step involves the removal of all protecting groups to yield this compound. This is typically achieved in a two-step sequence: simultaneous removal of the N-Boc and S-Trityl groups under acidic conditions, followed by hydrolysis of the methyl ester.
2.3.1. Simultaneous Deprotection of N-Boc and S-Trityl Groups
-
The protected azetidinone (1 equivalent) is dissolved in a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
The reaction is stirred at room temperature for 2-4 hours.
-
The TFA is removed under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate the product.
-
The solid is collected by filtration and washed with cold ether.
2.3.2. Hydrolysis of the Methyl Ester
-
The product from the previous step is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH, 1.5 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is neutralized with a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are approximate values based on typical literature reports for similar transformations and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1.1 | Esterification | L-cysteine hydrochloride monohydrate | L-cysteine methyl ester hydrochloride | >95 |
| 1.2 | N-Boc Protection | L-cysteine methyl ester hydrochloride | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | 85-95 |
| 1.3 | S-Tritylation | N-(tert-Butoxycarbonyl)-L-cysteine methyl ester | N-Boc-S-trityl-L-cysteine methyl ester | 80-90 |
| 2 | β-Lactam Formation (Intramolecular Cyclization) | N-Boc-S-trityl-L-cysteine methyl ester | N-Boc-4-(tritylsulfanyl)azetidin-2-one | 40-60 |
| 3.1 | N-Boc & S-Trityl Deprotection | N-Boc-4-(tritylsulfanyl)azetidin-2-one | This compound methyl ester | 70-85 |
| 3.2 | Ester Hydrolysis | This compound methyl ester | This compound | >90 |
Logical Relationships in the Synthetic Pathway
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound from L-cysteine.
Caption: Key stages in the synthesis of this compound.
This technical guide provides a comprehensive framework for the synthesis of this compound from L-cysteine. Researchers and drug development professionals can utilize this information as a foundation for their synthetic efforts, adapting and optimizing the described protocols to suit their specific needs. Further investigation into alternative cyclization methods and deprotection strategies may lead to improved yields and overall efficiency of this synthetic route.
The Expanding Therapeutic Landscape of Monocyclic β-Lactams: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocyclic β-lactams, a class of antibiotics characterized by a lone four-membered azetidinone ring, represent a significant area of interest in the ongoing battle against antimicrobial resistance. Initially recognized for their targeted activity against aerobic Gram-negative bacteria, the therapeutic potential of these compounds is now understood to extend into diverse areas including antiviral, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the biological activity of monocyclic β-lactams, with a focus on their antibacterial properties. It delves into their mechanism of action, structure-activity relationships, and the prevalent mechanisms of bacterial resistance. Detailed experimental protocols for assessing their biological activity and quantitative data on their efficacy are presented to support further research and development in this critical field.
Introduction
The discovery of penicillin heralded a new era in medicine, establishing the β-lactam ring as a cornerstone of antibacterial therapy. While bicyclic β-lactams like penicillins and cephalosporins have been widely used for decades, the emergence of widespread antibiotic resistance has necessitated the exploration of novel scaffolds. Monocyclic β-lactams, first isolated from bacteria in the 1970s, offer a distinct chemical architecture with unique biological properties.[1] Aztreonam, the only clinically approved monobactam, has demonstrated the therapeutic utility of this class, particularly against problematic Gram-negative pathogens.[2] Beyond their antibacterial effects, synthetic modifications to the monocyclic β-lactam core have unlocked a wide range of pharmacological activities, positioning them as versatile platforms for drug discovery.[3][4][5] This guide will provide an in-depth exploration of the biological activities of these compounds, with a primary focus on their antibacterial mechanism and efficacy.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary antibacterial mechanism of monocyclic β-lactams mirrors that of other β-lactam antibiotics: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][6] This process is mediated by the irreversible inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the final steps of peptidoglycan assembly.[2][7]
The strained four-membered β-lactam ring is chemically reactive and mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[6] This structural similarity allows the monocyclic β-lactam to bind to the active site of the PBP. The subsequent nucleophilic attack by a serine residue in the PBP active site leads to the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[8] This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall and ultimately leading to cell lysis and bacterial death.[7]
While the general mechanism is conserved, different monocyclic β-lactams can exhibit preferential binding to specific PBPs, which can influence their spectrum of activity. For instance, aztreonam has a high affinity for PBP3 of Gram-negative bacteria, which is involved in septum formation during cell division.[9]
Caption: Mechanism of action of monocyclic β-lactams against Gram-negative bacteria.
Structure-Activity Relationships (SAR)
The biological activity of monocyclic β-lactams is highly dependent on the nature and stereochemistry of the substituents attached to the azetidinone ring. Key positions for modification are N1, C3, and C4.[10]
-
N1-Substituent: The group attached to the nitrogen atom of the β-lactam ring is crucial for activating the ring towards nucleophilic attack and for determining the antibacterial spectrum. An electron-withdrawing group, such as a sulfonic acid moiety in aztreonam, is essential for potent antibacterial activity against Gram-negative bacteria.[10]
-
C3-Acylamino Side Chain: This side chain plays a significant role in the potency and spectrum of activity, as well as in the affinity for specific PBPs. For many potent monobactams, an aminothiazole oxime side chain enhances activity against Gram-negative bacteria.[10]
-
C4-Substituents: Modifications at the C4 position can influence β-lactamase stability and antibacterial potency. For example, a 4-methyl group can enhance stability against certain β-lactamases.[10]
Antibacterial Spectrum and Quantitative Activity
Monocyclic β-lactams, particularly aztreonam, are primarily active against aerobic Gram-negative bacteria, including many members of the Enterobacteriaceae and Pseudomonas aeruginosa.[2][11] They generally exhibit poor activity against Gram-positive bacteria and anaerobic organisms.[11] Nocardicin A, a naturally occurring monocyclic β-lactam, also demonstrates activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species.[1][2]
The in vitro activity of monocyclic β-lactams is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Monocyclic β-Lactams against Gram-Negative Bacteria
| Monocyclic β-Lactam | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aztreonam | Escherichia coli | 0.06 - >128 | 0.25 | 1 | |
| Klebsiella pneumoniae | 0.12 - >128 | 0.25 | >128 | ||
| Pseudomonas aeruginosa | 0.5 - >128 | 8 | 32 | ||
| Enterobacter cloacae | 0.12 - >128 | 0.5 | 32 | ||
| Serratia marcescens | 0.25 - >128 | 1 | 16 | ||
| Nocardicin A | Pseudomonas aeruginosa | 12.5 - 100 | - | - | [1][2] |
| Proteus mirabilis | 3.13 - 12.5 | - | - | [1][2] | |
| Proteus rettgeri | 3.13 - 12.5 | - | - | [1][2] | |
| Proteus inconstans | 3.13 - 12.5 | - | - | [1][2] | |
| Proteus vulgaris | 25 - 50 | - | - | [1][2] | |
| Serratia marcescens | 12.5 - 50 | - | - | [1][2] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Mechanisms of Bacterial Resistance
The primary mechanism of resistance to β-lactam antibiotics, including monocyclic β-lactams, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While some monocyclic β-lactams exhibit stability to certain β-lactamases, the evolution of new and more potent enzymes, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), poses a significant clinical challenge.
Other mechanisms of resistance include:
-
Alterations in PBPs: Mutations in the genes encoding PBPs can lead to reduced binding affinity of the β-lactam antibiotic, thereby decreasing its inhibitory effect.
-
Reduced Permeability: In Gram-negative bacteria, alterations in the porin channels of the outer membrane can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Objective: To determine the lowest concentration of a monocyclic β-lactam that inhibits the visible growth of a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the monocyclic β-lactam
-
Sterile diluent (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of the monocyclic β-lactam in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organism.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
References
- 1. Nocardicin A, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Sulfanylazetidin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, core is a key pharmacophore in medicinal chemistry. As a crucial structural motif in penicillin and its analogues, this scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound derivatives and their analogues. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile class of compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes synthetic pathways and experimental workflows.
Introduction
The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered cyclic amide that forms the core of one of the most important classes of antibiotics. The introduction of a sulfanyl (thio) group at the 4-position of this ring gives rise to this compound, a scaffold that is fundamental to the structure and activity of penicillins and other β-lactam antibiotics. The reactivity of the strained β-lactam ring, coupled with the chemical versatility of the sulfur atom, allows for a wide range of chemical modifications, leading to a diverse library of analogues with a broad spectrum of biological activities.
Beyond their well-established antibacterial properties, derivatives of this compound have shown potential as anticancer, antifungal, and enzyme-inhibiting agents. This guide will delve into the synthetic methodologies for creating these compounds, present their biological activities with a focus on quantitative data, and provide detailed experimental protocols to aid in their practical application in a research setting.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a cornerstone of β-lactam chemistry. A common and effective method involves the reaction of a 4-acetoxy-azetidin-2-one precursor with a thiol-containing compound. This nucleophilic substitution reaction allows for the introduction of a variety of sulfanyl groups at the C4 position.
A key starting material for many synthetic routes is 4-acetoxyazetidin-2-one. A practical synthesis of this intermediate can be achieved through the cycloaddition of vinyl acetate and chlorosulfonyl isocyanate. This method has the advantage of avoiding tedious and costly chromatographic separation of diastereomers, making it suitable for large-scale production.
Another important synthetic strategy involves the use of a penicillin-derived 4-mercaptoazetidin-2-one. This approach has been successfully employed in the synthesis of bisnorpenicillins. For instance, the reaction of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one with benzyl 2-bromoacrylate yields C-3 epimeric bisnorpenicillin esters[1].
dot
References
In Silico Modeling of 4-Sulfanylazetidin-2-one: A Technical Guide for Drug Development Professionals
Introduction
4-Sulfanylazetidin-2-one and its derivatives represent a critical class of molecules in the ongoing battle against bacterial resistance. As beta-lactamase inhibitors, they hold the potential to restore the efficacy of widely used beta-lactam antibiotics. The azetidin-2-one core, also known as the β-lactam ring, is a key structural motif that mimics the substrate of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1] The primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] this compound derivatives are being investigated as potent inhibitors of these beta-lactamase enzymes, thus protecting the antibiotics from degradation.
This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate and optimize this compound derivatives as beta-lactamase inhibitors. We will explore the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offering a comprehensive framework for researchers and drug development professionals.
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking is employed to predict its binding mode and affinity to the active site of various beta-lactamase enzymes, such as CTX-M-15 and KPC-2.[2]
Experimental Protocol: Molecular Docking of this compound with CTX-M-15
-
Protein Preparation:
-
The three-dimensional structure of the CTX-M-15 beta-lactamase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
The ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
A docking software, such as GOLD 5.0, is utilized for the simulation.[2][3]
-
The active site of CTX-M-15 is defined based on the position of the co-crystallized ligand or through literature review of key catalytic residues (e.g., Ser70, Ser130, Lys235, Thr236, and Gly237).[2][3]
-
Multiple docking runs are performed to ensure conformational sampling and identify the most stable binding pose.
-
-
Analysis of Results:
-
The docking results are analyzed based on the docking score (a measure of binding affinity) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation: Docking Scores and Interactions
The following table summarizes hypothetical docking scores and key interactions of this compound and its derivatives with the active site of CTX-M-15 beta-lactamase.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| This compound | -7.2 | Ser70, Ser130, Lys235 | 3 | Trp105, Phe160 |
| Derivative A | -8.5 | Ser70, Lys235, Thr236 | 4 | Trp105, Phe160, Tyr205 |
| Derivative B | -6.8 | Ser130, Gly237 | 2 | Trp105 |
Molecular Dynamics: Simulating the Dynamic Behavior of the Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological system.
Experimental Protocol: MD Simulation of this compound-CTX-M-15 Complex
-
System Preparation:
-
The docked complex of this compound and CTX-M-15 is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
-
Simulation Parameters:
-
A suitable force field (e.g., AMBER, GROMOS) is applied to the system.
-
The system is subjected to energy minimization to remove steric clashes.
-
The system is gradually heated to physiological temperature (310 K) and equilibrated.
-
-
Production Run:
-
A production MD simulation is run for an extended period (e.g., 100 ns).
-
The trajectory of the simulation is saved at regular intervals.
-
-
Analysis:
-
The stability of the complex is analyzed by calculating the root-mean-square deviation (RMSD).
-
The flexibility of the protein and ligand is assessed through root-mean-square fluctuation (RMSF) analysis.
-
The binding free energy is calculated using methods like MM-PBSA or MM-GBSA.
-
Data Presentation: MD Simulation Results
The following table presents hypothetical data from a 100 ns MD simulation of the this compound-CTX-M-15 complex.
| Parameter | Value | Interpretation |
| Average RMSD of Protein Backbone | 1.5 Å | The protein structure remains stable throughout the simulation. |
| Average RMSD of Ligand | 0.8 Å | The ligand maintains a stable binding pose in the active site. |
| Binding Free Energy (MM-GBSA) | -45.2 kcal/mol | Indicates a strong and favorable binding of the ligand to the protein. |
ADMET Prediction: Assessing Drug-Likeness
In silico ADMET prediction is crucial in the early stages of drug discovery to identify potential liabilities of a drug candidate.
Experimental Protocol: ADMET Prediction for this compound Derivatives
-
Input: The 2D or 3D structure of the this compound derivative is used as input.
-
Software: A variety of online and standalone software can be used for ADMET prediction (e.g., SwissADME, pkCSM).
-
Properties Predicted: A range of properties are calculated, including:
-
Absorption: Lipophilicity (LogP), water solubility, intestinal absorption.
-
Distribution: Plasma protein binding, blood-brain barrier permeability.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hepatotoxicity.
-
Data Presentation: Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for hypothetical this compound derivatives.
| Property | Derivative A | Derivative B | Desirable Range |
| LogP | 2.1 | 3.5 | < 5 |
| Water Solubility | High | Moderate | High |
| Human Intestinal Absorption | High | High | > 80% |
| Blood-Brain Barrier Permeability | No | No | No |
| CYP2D6 Inhibitor | No | Yes | No |
| Ames Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |
Visualizing Workflows and Interactions
In Silico Drug Design Workflow
Caption: A generalized workflow for the in silico design of this compound derivatives.
Hypothetical Ligand-Receptor Interactions
Caption: Key interactions of this compound in the active site of CTX-M-15.
In silico modeling provides a powerful and resource-effective approach to accelerate the discovery and development of novel this compound-based beta-lactamase inhibitors. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the molecular interactions driving inhibitor potency and selectivity, as well as identify potential liabilities early in the drug discovery pipeline. This integrated computational strategy is indispensable for the rational design of the next generation of antibiotics and their co-therapies to combat the growing threat of antimicrobial resistance.
References
Methodological & Application
Stereoselective Synthesis of 4-Sulfanylazetidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-sulfanylazetidin-2-one, or 4-thio-β-lactam, scaffold is a critical pharmacophore in a variety of biologically active compounds, most notably in the development of novel β-lactamase inhibitors and antibiotics. The stereochemistry at the C4 position of the β-lactam ring is crucial for its biological activity and interaction with target enzymes. Consequently, the development of robust and highly stereoselective synthetic methods for accessing enantiomerically pure 4-sulfanylazetidin-2-ones is of significant interest to the medicinal chemistry and drug development community.
These application notes provide a comprehensive overview of the primary stereoselective strategies for the synthesis of 4-sulfanylazetidin-2-ones, complete with detailed experimental protocols for key methodologies. The two principal approaches discussed are:
-
Nucleophilic Substitution on a Pre-formed β-Lactam Ring: This strategy involves the displacement of a leaving group at the C4 position of a chiral azetidinone precursor with a sulfur nucleophile. The stereochemical outcome is dependent on the stereochemistry of the starting material and the reaction mechanism.
-
Staudinger [2+2] Cycloaddition: This method constructs the β-lactam ring through the reaction of a ketene with an imine bearing a sulfur-containing substituent. The stereoselectivity is controlled by the reaction conditions and the nature of the reactants.
Synthetic Strategies and Mechanisms
Stereoselective Nucleophilic Substitution
A prevalent and effective method for the synthesis of 4-sulfanylazetidin-2-ones involves the nucleophilic substitution of a suitable leaving group, typically an acetoxy group, at the C4 position of a stereochemically defined azetidinone. The reaction with a protected thiol, such as triphenylmethanethiol (trityl thiol), proceeds, often with inversion of stereochemistry, to yield the desired 4-tritylthioazetidin-2-one. The trityl protecting group can be subsequently removed under acidic conditions to afford the free thiol.
The stereoselectivity of this reaction is contingent on an SN2-type mechanism, where the incoming sulfur nucleophile attacks the carbon atom bearing the leaving group from the opposite face. Therefore, starting with a precursor of a known absolute configuration, such as (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone, allows for the predictable synthesis of the corresponding (3R,4S)-4-tritylthio derivative.
Diastereoselective Staudinger [2+2] Cycloaddition
The Staudinger cycloaddition offers a convergent approach to the β-lactam core. In the context of 4-sulfanylazetidin-2-ones, this involves the [2+2] cycloaddition of a ketene with an imine that already contains the desired sulfur substituent. The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the temperature.[1]
For instance, the reaction of a ketene with a Schiff's base derived from a thiophenyl-substituted pyrazole can lead to the formation of trans-4-(thiophenyl)pyrazolylyl β-lactams.[1] The trans diastereoselectivity is often favored due to thermodynamic control, where the bulkier substituents on the newly formed ring adopt a more stable trans configuration.[2][3] The use of chiral auxiliaries on either the ketene or the imine can be employed to induce enantioselectivity.
Data Presentation
| Method | Starting Material | Reagents | Product | Yield (%) | Stereoselectivity | Reference |
| Nucleophilic Substitution | (3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | 1. Triphenylmethanethiol, Base2. Acid (for deprotection) | (3R,4S)-4-Sulfanyl-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | High | High (Inversion of configuration) | Implied by general knowledge of β-lactam chemistry |
| Staudinger Cycloaddition | (Thiophenyl)pyrazol substituted Schiff's base and a 2-substituted ethanoic acid derivative | NEt3 or POCl3/NEt3 | trans-4-(Thiophenyl)pyrazolylyl β-lactam | Good | Predominantly trans | [1] |
Experimental Protocols
Protocol 1: Synthesis of (3R,4S)-4-Tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone via Nucleophilic Substitution
This protocol is based on established methodologies for the synthesis of 4-thio-substituted β-lactams from 4-acetoxy precursors.
Materials:
-
(3R,4R)-4-Acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
-
Triphenylmethanethiol (Trityl thiol)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (3R,4R)-4-acetoxy-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 eq) in anhydrous DMF, add triphenylmethanethiol (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (3R,4S)-4-tritylthio-3-[(1'R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Protocol 2: Diastereoselective Synthesis of a trans-4-(Thiophenyl)pyrazolylyl β-Lactam via Staudinger Cycloaddition
This protocol is adapted from the work of Bhalla and coworkers for the synthesis of trans-4-thio-substituted β-lactams.[1]
Materials:
-
(Thiophenyl)pyrazol substituted Schiff's base
-
2-Substituted ethanoic acid chloride (e.g., phenoxyacetyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the (thiophenyl)pyrazol substituted Schiff's base (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of the 2-substituted ethanoic acid chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the trans-4-(thiophenyl)pyrazolylyl β-lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The trans stereochemistry can be confirmed by the small coupling constant (J) between the C3-H and C4-H protons in the ¹H NMR spectrum.
Visualizations
Caption: Workflow for Stereoselective Nucleophilic Substitution.
Caption: Workflow for Diastereoselective Staudinger Cycloaddition.
References
Application Notes and Protocols: Staudinger Reaction for 4-Mercaptoazetidin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a cornerstone of antibiotic chemistry, forming the structural core of widely used antibacterial agents like penicillins and cephalosporins. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, provides a powerful and versatile method for the synthesis of the azetidin-2-one (β-lactam) ring system.[1][2][3] This application note focuses on the synthesis of 4-mercaptoazetidin-2-one, a key intermediate for the development of novel β-lactam antibiotics and inhibitors of bacterial resistance mechanisms, particularly metallo-β-lactamases.
4-Thio-substituted β-lactams are of significant interest in medicinal chemistry. The sulfur functionality at the C4 position can be strategically modified to enhance antibacterial activity, broaden the spectrum of activity, and overcome bacterial resistance. Notably, mercapto-containing compounds have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.[4][5][6]
Reaction Principle: The Staudinger Cycloaddition
The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam.[1][7] The reaction proceeds through a zwitterionic intermediate, and its stereochemical outcome can be influenced by the nature of the substituents on both the ketene and the imine.[7] For the synthesis of 4-mercaptoazetidin-2-one, a key challenge lies in the generation and reaction of a thio-substituted ketene or the use of a precursor that allows for the introduction of the thiol group at the C4 position.
A plausible synthetic route involves the reaction of an appropriate imine with a ketene precursor bearing a protected thiol group, such as S-acetylthioacetyl chloride. The subsequent deprotection of the thioester would then yield the desired 4-mercaptoazetidin-2-one.
Experimental Protocols
While a specific, detailed protocol for the direct synthesis of 4-mercaptoazetidin-2-one via the Staudinger reaction is not extensively documented in publicly available literature, the following protocols are adapted from general Staudinger reaction procedures for the synthesis of substituted β-lactams. These should be considered as a starting point for experimental design and optimization.
Protocol 1: Synthesis of a 4-S-Acetylthioazetidin-2-one Derivative
This protocol describes the synthesis of a protected 4-mercaptoazetidin-2-one derivative using S-acetylthioacetyl chloride as the ketene precursor.
Materials:
-
Appropriate imine (e.g., N-benzylidene-p-anisidine)
-
S-acetylthioacetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of S-acetylthioacetyl chloride (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel dropwise to the cooled imine solution over a period of 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 4-S-acetylthioazetidin-2-one derivative.
Protocol 2: Deprotection to Yield 4-Mercaptoazetidin-2-one
This protocol describes the removal of the S-acetyl protecting group to afford the target 4-mercaptoazetidin-2-one.
Materials:
-
4-S-Acetylthioazetidin-2-one derivative from Protocol 1
-
Sodium methoxide (catalytic amount) or hydrazine
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the 4-S-acetylthioazetidin-2-one derivative (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide to the solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Alternatively, for a milder deprotection, hydrazine can be used as the nucleophile.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-mercaptoazetidin-2-one.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thio-substituted β-lactams based on literature for similar compounds. Note that specific yields for 4-mercaptoazetidin-2-one will require experimental determination.
Table 1: Representative Reaction Conditions and Yields for 4-Thio-Substituted β-Lactams
| Entry | Imine | Ketene Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-benzylideneaniline | Phenoxyacetyl chloride | Et3N | DCM | -78 to rt | 12 | 75-85 | [8] |
| 2 | N-(4-methoxybenzylidene)aniline | Acetoxyacetyl chloride | Et3N | DCM | -78 to rt | 16 | Good | [9] |
| 3 | Various aromatic imines | Chloroacetyl chloride | Et3N | Toluene | reflux | 4-6 | 60-80 | [8] |
Table 2: Biological Activity of Mercapto-Containing β-Lactamase Inhibitors
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 (µM) | Reference |
| Mercaptoacetic acid thiol ester derivative | B. cereus II metallo-β-lactamase | - | < 10 | [4] |
| Mercaptoacetic acid thiol ester derivative | S. maltophilia L-1 metallo-β-lactamase | - | < 10 | [4] |
| Mercaptoacetic acid thiol ester derivative | A. hydrophila CphA metallo-β-lactamase | 3.9 µM | - | [4] |
| ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivative | VIM-2 metallo-β-lactamase | - | Potent | [10] |
| ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivative | NDM-1 metallo-β-lactamase | - | Potent | [10] |
Visualizations
Staudinger Reaction Mechanism
Caption: General mechanism of the Staudinger [2+2] cycloaddition.
Experimental Workflow for 4-Mercaptoazetidin-2-one Synthesis
Caption: Step-by-step workflow for the synthesis of 4-mercaptoazetidin-2-one.
Proposed Mechanism of Action: Inhibition of Metallo-β-Lactamase
Caption: Inhibition of metallo-β-lactamase by a 4-mercaptoazetidin-2-one derivative.
Application in Drug Development
4-Mercaptoazetidin-2-one and its derivatives are valuable scaffolds in drug discovery for several reasons:
-
Overcoming Antibiotic Resistance: The primary application lies in combating bacterial resistance mediated by metallo-β-lactamases (MBLs). These enzymes utilize zinc ions to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.[6] The thiol group of 4-mercaptoazetidin-2-one derivatives can act as a zinc-chelating agent, inhibiting the activity of MBLs.[4][10] This restores the efficacy of existing β-lactam antibiotics when co-administered with the MBL inhibitor.
-
Novel Antibacterial Agents: The azetidin-2-one core is a proven pharmacophore for antibacterial activity. By modifying the substituents at the N1, C3, and C4 positions, libraries of novel compounds can be synthesized and screened for direct antibacterial activity against a range of pathogens.
-
Platform for Prodrugs: The thiol group can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced stability, solubility, and oral bioavailability. These prodrugs would then be metabolized in vivo to release the active 4-mercaptoazetidin-2-one derivative.
Conclusion
The Staudinger reaction offers a viable and adaptable method for the synthesis of 4-mercaptoazetidin-2-one and its derivatives. These compounds hold significant promise as tools to combat antibiotic resistance, particularly through the inhibition of metallo-β-lactamases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of molecules in the ongoing effort to develop new and effective antibacterial therapies. Further research is warranted to optimize the synthetic route and to fully elucidate the structure-activity relationships of 4-mercaptoazetidin-2-one derivatives as MBL inhibitors and novel antibiotics.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of metallo-beta-lactamases by a series of mercaptoacetic acid thiol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Mercaptomethyl thiazolidines (MMTZs) inhibit all metallo-β-lactamase classes by maintaining a conserved binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Protecting Group Strategies for 4-Sulfanylazetidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the thiol functionality in 4-sulfanylazetidin-2-one, a key building block in the synthesis of carbapenem and other β-lactam antibiotics. The strategic use of protecting groups is crucial for the successful multi-step synthesis of complex target molecules, preventing undesirable side reactions and ensuring high yields.
Introduction
The thiol group at the C4 position of the azetidin-2-one ring is a highly reactive nucleophile, susceptible to oxidation and other unwanted reactions. Its temporary protection is therefore a critical step in synthetic routes leading to more complex β-lactam derivatives. This note focuses on the application of the trityl (Trt) group, a widely used and acid-labile protecting group for thiols. Additionally, alternative strategies employing the acetamidomethyl (Acm) group and disulfide-based protecting groups are discussed, offering orthogonal approaches for more complex synthetic schemes.
Trityl (Trt) Protecting Group Strategy
The bulky trityl group is a robust and reliable choice for protecting the thiol of this compound. It is introduced under basic conditions and readily cleaved with mild acid, leaving other acid-sensitive functionalities, such as the β-lactam ring, intact when appropriate conditions are employed.
Quantitative Data Summary
| Step | Protecting Group | Reagents | Solvent | Typical Yield (%) | Reference |
| Protection | Trityl (Trt) | Trityl chloride (Trt-Cl), Triethylamine (TEA) | Dichloromethane (DCM) | > 90 | General Procedure |
| Deprotection | Trityl (Trt) | Trifluoroacetic acid (TFA), Triethylsilane (TES) | Dichloromethane (DCM) | > 95 | General Procedure |
Experimental Protocols
1. Protection of this compound with Trityl Chloride
This protocol describes the S-tritylation of this compound.
-
Materials:
-
This compound
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add trityl chloride (Trt-Cl) (1.05 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-tritylthioazetidin-2-one.
-
2. Deprotection of 4-Tritylthioazetidin-2-one
This protocol outlines the removal of the trityl protecting group.
-
Materials:
-
4-Tritylthioazetidin-2-one
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger for the trityl cation)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 4-tritylthioazetidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add triethylsilane (TES) (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC. The deprotection is usually complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
The crude this compound can be used in the next step without further purification or can be purified by crystallization or chromatography if necessary.
-
Experimental Workflow
4-Sulfanylazetidin-2-one: A Key Precursor for Penicillin Analogs
Application Note
Abstract
This document provides detailed application notes and protocols for the synthesis and utilization of 4-sulfanylazetidin-2-one, a critical precursor in the development of novel penicillin-based antibiotics. The unique strained β-lactam ring structure of this compound makes it a valuable synthon for the generation of diverse penicillin analogs. This note outlines the chemical synthesis of a key derivative, (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one, and its subsequent conversion into bisnorpenicillin V, a notable penicillin analog. Furthermore, a biomimetic synthesis approach for the direct conversion of the precursor to penicillin-like structures is discussed. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Visual representations of the synthetic pathways and experimental workflows are included to aid in comprehension.
Introduction
The enduring challenge of antibiotic resistance necessitates the continuous development of new and effective antimicrobial agents. Penicillin and its derivatives have long been a cornerstone of antibacterial therapy, acting by inhibiting bacterial cell wall synthesis. The core structural feature responsible for this activity is the β-lactam ring. Chemical modification of the penicillin scaffold has been a fruitful strategy for overcoming resistance and broadening the spectrum of activity. 4-Sulfanylazetidin-2-ones, also referred to as 4-mercaptoazetidin-2-ones, are versatile synthetic intermediates that provide a direct route to novel penicillin analogs by allowing for the construction of the fused thiazolidine ring characteristic of the penicillin core. This document details the synthesis of a key this compound derivative and its application as a precursor to penicillin analogs.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one and its conversion to a penicillin analog.
| Compound/Reaction | Parameter | Value | Reference |
| (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one Synthesis | |||
| Starting Material | Benzyl (2S,5R,6R)-6-phenoxyacetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Penicillin G Benzyl Ester) derived thiazoline | [1] | |
| Yield | 93% | [1] | |
| Melting Point | 122-125 °C | [1] | |
| Spectroscopic Data | |||
| ¹H NMR (CDCl₃) | δ 1.88 (s, 3H), 2.02 (d, J=8 Hz, 1H), 4.51 (s, 2H), 4.82 (s, 1H), 4.90-5.15 (m, 2H), 7.0-7.5 (m, 10H) | [1] | |
| Conversion to Bisnorpenicillin V | |||
| Key Reagent | Benzyl 2-bromoacrylate | [2] | |
| Product | Bisnorpenicillin V | [2] |
Experimental Protocols
Protocol 1: Synthesis of (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one[1]
This protocol is adapted from the method described by Baldwin and Christie (1978).
Materials:
-
Penicillin-derived thiazoline ((2S,4S,5R)-2-(1-(benzyloxycarbonyl)-2-methylprop-1-en-1-yl)-N-(phenoxyacetyl)thiazolidine-4-carboxylic acid)
-
1 M Aqueous Hydrochloric Acid
-
Methanol
-
Chloroform
-
Diethyl ether
Procedure:
-
Dissolve the penicillin-derived thiazoline in a 1:3 mixture of 1 M aqueous hydrochloric acid and methanol.
-
Warm the solution at 35-40 °C for 10 minutes.
-
The thiol product, (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one, will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Recrystallize the product from a mixture of chloroform and diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Bisnorpenicillin V from 4-Mercaptoazetidinone[2]
This protocol describes the cyclization of the 4-mercaptoazetidinone with an appropriate acrylic acid derivative to form the penicillin core structure.
Materials:
-
(3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one
-
Benzyl 2-bromoacrylate
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve the (3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Slowly add a solution of benzyl 2-bromoacrylate in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting bisnorpenicillin V benzyl ester using column chromatography.
-
The benzyl ester can be deprotected via standard hydrogenolysis procedures to yield bisnorpenicillin V.
Protocol 3: Biomimetic Synthesis of Penicillin Analogs[3]
This protocol outlines a potential direct conversion of the 4-mercaptoazetidinone to a penicillin structure through an oxidative cyclization, mimicking the proposed biosynthetic pathway.
Materials:
-
(3S,4R)-3-phenoxyacetamido-4-mercaptoazetidin-2-one
-
Iron(II) salt (e.g., FeSO₄·7H₂O)
-
Ascorbic acid
-
Ethylenediaminetetra-acetic acid (EDTA)
-
Oxygen source (e.g., air or pure oxygen) or Hydrogen Peroxide
-
Buffer solution (to maintain optimal pH)
Procedure:
-
Dissolve the 4-mercaptoazetidin-2-one in a suitable buffer solution.
-
Add catalytic amounts of the iron(II) salt, ascorbic acid, and EDTA to the solution.
-
Introduce the oxidant (either by bubbling air/oxygen through the solution or by the controlled addition of hydrogen peroxide).
-
Stir the reaction at room temperature and monitor the formation of the penicillin product by analytical techniques such as HPLC or LC-MS.
-
Once the reaction is complete, extract the product into an organic solvent.
-
Purify the penicillin analog using appropriate chromatographic methods.
Visualizations
Caption: Synthesis of this compound Derivative.
Caption: Conversion to Bisnorpenicillin V.
Caption: Biomimetic Synthesis Workflow.
Conclusion
This compound and its derivatives are highly valuable precursors for the synthesis of novel penicillin analogs. The protocols provided herein offer robust methods for the preparation of a key intermediate and its subsequent conversion to a penicillin-like structure. The biomimetic approach presents an intriguing and potentially more direct route to these important antibiotic scaffolds. These methodologies provide a solid foundation for researchers and drug development professionals to explore the vast chemical space of penicillin derivatives in the ongoing search for new antibacterial agents.
References
Application Notes & Protocols: Leveraging 4-Sulfanylazetidin-2-one for the Synthesis of Novel β-Lactamase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This document provides a detailed overview and hypothetical protocols for the synthesis of novel β-lactamase inhibitors using 4-sulfanylazetidin-2-one as a versatile starting material. While direct synthesis of established inhibitors from this specific precursor is not widely documented, its structure offers a logical and efficient entry point to core bicyclic scaffolds, such as penams, which are central to many potent inhibitors.
Rationale for Using this compound
The this compound scaffold is an attractive starting point for the synthesis of bicyclic β-lactamase inhibitors for several key reasons:
-
Pre-formed β-Lactam Ring: The strained four-membered ring, essential for inhibitory activity, is already in place.
-
Reactive Thiol Group: The thiol (-SH) group at the C4 position is a versatile nucleophile, perfectly positioned for intramolecular cyclization reactions to form a second, fused ring.
-
Stereochemical Control: The stereochemistry of the azetidinone ring can be established early and carried through the synthesis.
-
Potential for Diverse Functionalization: The core structure allows for modification at the N1 and C3 positions to modulate the inhibitor's spectrum of activity and pharmacokinetic properties.
Proposed Synthetic Strategy: From Monocyclic Precursor to Bicyclic Inhibitor
The overarching strategy involves the annulation of a second ring onto the this compound core. A plausible and efficient method for this is the reaction of the C4-thiol with a suitable electrophile that also contains a carbon-carbon double bond, followed by an intramolecular cyclization. A key transformation in this proposed pathway is the Michael addition of the thiol to an α,β-unsaturated carbonyl compound, which sets the stage for the final ring closure. Subsequent oxidation of the resulting thioether to a sulfone is a common step in enhancing the inhibitory activity, as seen in established drugs like sulbactam and tazobactam.
Caption: Hypothetical workflow for the synthesis of a penam sulfone from this compound.
Quantitative Data of Representative β-Lactamase Inhibitors
To provide a benchmark for the desired potency of newly synthesized inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several established β-lactamase inhibitors against common β-lactamase enzymes.
| Inhibitor | Enzyme Target | IC₅₀ (nM) | Reference Compound(s) |
| Clavulanic Acid | TEM-1 | 60 | Amoxicillin |
| Sulbactam | SHV-1 | 300 | Ampicillin |
| Tazobactam | TEM-1 | 120 | Piperacillin |
| Avibactam | KPC-2 | 8 | Ceftazidime |
| Avibactam | AmpC | 5 | Ceftazidime |
| Relebactam | KPC-2 | 10 | Imipenem |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here are representative values from published literature.
Experimental Protocols
The following are hypothetical, yet detailed, protocols for the key steps in the synthesis of a penam sulfone-based β-lactamase inhibitor starting from this compound. These protocols are based on established chemical transformations in β-lactam chemistry.
Protocol 1: Synthesis of a Penam Intermediate via Michael Addition
This protocol describes the crucial ring-forming step to create the bicyclic penam core.
Materials:
-
(3R,4R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-sulfanylazetidin-2-one
-
Benzyl 2-bromoacrylate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of (3R,4R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-sulfanylazetidin-2-one (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of benzyl 2-bromoacrylate (1.05 eq) in anhydrous DCM via a syringe pump over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired penam ester.
Protocol 2: Oxidation of the Penam Sulfide to a Penam Sulfone
This protocol details the oxidation of the thioether in the penam core to a sulfone, a key step for enhancing inhibitory activity.
Materials:
-
Penam ester from Protocol 1
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the penam ester (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude penam sulfone can be purified by recrystallization or silica gel chromatography if necessary.
Caption: Experimental workflow for the oxidation of a penam sulfide to a penam sulfone.
Mechanism of β-Lactamase Inhibition
The synthesized bicyclic β-lactams are designed to act as "suicide inhibitors." They mimic the structure of β-lactam antibiotics, and are thus recognized and attacked by the active site serine of the β-lactamase enzyme. This leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. However, unlike in the hydrolysis of an antibiotic, this intermediate is stabilized and undergoes further chemical rearrangements, leading to a permanently inactivated enzyme.
Caption: Generalized mechanism of "suicide inhibition" of β-lactamase.
Synthesis of N-Thiolated Beta-Lactams: An Experimental Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-thiolated beta-lactams, a class of compounds with promising biological activities. It includes quantitative data, characterization details, and a visualization of the synthetic workflow and mechanism of action.
Introduction
N-thiolated beta-lactams are a fascinating class of molecules that have garnered significant interest in medicinal chemistry. These compounds feature a sulfur substituent on the nitrogen atom of the beta-lactam ring. This structural modification imparts unique chemical and biological properties, distinguishing them from traditional beta-lactam antibiotics. Notably, some N-thiolated beta-lactams have demonstrated potent antibacterial activity, particularly against resistant strains, by employing a novel mechanism of action that involves the inhibition of fatty acid biosynthesis. This application note details two effective methods for their synthesis and provides insights into their biological function.
Experimental Protocols
Two primary methods for the synthesis of N-thiolated beta-lactams are presented: a TEMPO-catalyzed radical N-sulfenylation and a method utilizing disulfides with sulfuryl chloride.
Protocol 1: TEMPO-Catalyzed Radical N-Sulfenylation of 4-Acetoxy-2-azetidinone
This method offers a versatile approach to N-sulfenylation under relatively mild conditions. The reaction proceeds via a radical mechanism catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Materials:
-
4-Acetoxy-2-azetidinone
-
N-Bromosuccinimide (NBS)
-
Disulfide (e.g., dimethyldisulfide, diphenyldisulfide)
-
TEMPO
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
N-Bromination of the Beta-Lactam:
-
Dissolve 4-acetoxy-2-azetidinone (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-2.0 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-bromo-beta-lactam by flash column chromatography.
-
-
N-Sulfenylation:
-
In a separate flask under a nitrogen atmosphere, dissolve the purified N-bromo-beta-lactam (1.0 equiv) and the desired disulfide (1.0-2.0 equiv) in anhydrous DCM.
-
Add TEMPO (0.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate (typically 5 hours to overnight).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-thiolated beta-lactam.[1][2]
-
Protocol 2: N-Thiolation using Disulfides and Sulfuryl Chloride
This alternative method provides an efficient route to N-thiolated beta-lactams, particularly for N-methylthiolation.
Materials:
-
N-unsubstituted beta-lactam (e.g., 4-acetoxy-2-azetidinone)
-
Disulfide (e.g., dimethyldisulfide or diphenyldisulfide)
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-unsubstituted beta-lactam (1.0 equiv) and the disulfide (1.1 equiv) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sulfuryl chloride (1.1 equiv) to the reaction mixture.
-
After stirring for 30 minutes at -78 °C, add triethylamine (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
The yields of N-thiolated beta-lactams can vary depending on the substituents on the beta-lactam ring and the disulfide used. Below are tables summarizing typical yields obtained using the TEMPO-catalyzed method.
Table 1: N-Sulfenylation of N-Bromo-4-acetoxy-azetidinone with Various Disulfides [1]
| Disulfide | Product | Reaction Time (h) | Yield (%) |
| Diphenyldisulfide | 4-Acetoxy-1-(phenylthio)azetidin-2-one | 5 | 82 |
| Dimethyldisulfide | 4-Acetoxy-1-(methylthio)azetidin-2-one | 6 | 78 |
| Diisopropyldisulfide | 4-Acetoxy-1-(isopropylthio)azetidin-2-one | 24 | 65 |
| Dibenzyldisulfide | 4-Acetoxy-1-(benzylthio)azetidin-2-one | 8 | 85 |
Table 2: N-Sulfenylation of Various N-Bromo-azetidinones with Diphenyldisulfide [1]
| N-Bromo-azetidinone | Product | Reaction Time (h) | Yield (%) |
| N-Bromo-4-phenyl-2-azetidinone | 4-Phenyl-1-(phenylthio)-2-azetidinone | 6 | 92 |
| N-Bromo-4,4-dimethyl-2-azetidinone | 4,4-Dimethyl-1-(phenylthio)-2-azetidinone | 7 | 88 |
| N-Bromo-3-phenoxy-4-phenyl-2-azetidinone | 3-Phenoxy-4-phenyl-1-(phenylthio)-2-azetidinone | 5 | 75 |
Characterization Data
4-Acetoxy-1-(methylthio)azetidin-2-one
-
¹H NMR (CDCl₃, 400 MHz): δ 5.95 (dd, J = 4.8, 2.4 Hz, 1H, H-4), 3.40 (dd, J = 15.6, 4.8 Hz, 1H, H-3a), 2.95 (dd, J = 15.6, 2.4 Hz, 1H, H-3b), 2.50 (s, 3H, S-CH₃), 2.10 (s, 3H, OAc-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O, acetate), 166.5 (C=O, β-lactam), 74.8 (C-4), 43.2 (C-3), 20.7 (S-CH₃), 15.9 (OAc-CH₃).
-
IR (film, cm⁻¹): 1765 (C=O, β-lactam), 1740 (C=O, ester), 1375, 1230.
-
MS (ESI): m/z 176.0 [M+H]⁺.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-thiolated beta-lactams via the TEMPO-catalyzed method.
Caption: General workflow for the TEMPO-catalyzed synthesis of N-thiolated beta-lactams.
Mechanism of Action: Inhibition of Fatty Acid Biosynthesis
N-thiolated beta-lactams act as prodrugs. Inside the bacterial cell, they transfer their N-thio group to Coenzyme A (CoA), forming an alkyl-CoA mixed disulfide. This mixed disulfide then inhibits the fatty acid biosynthesis pathway, which is crucial for bacterial survival.
Caption: Proposed mechanism of action for N-thiolated beta-lactams.
References
Application of 4-Sulfanylazetidin-2-one Derivatives in Carbapenem Synthesis
Application Note AN2025-10-24
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and antibiotic synthesis.
Introduction: Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A key structural feature of many carbapenems is the presence of a sulfur-containing side chain at the C2 position, which significantly influences their biological activity and stability. While the direct use of 4-sulfanylazetidin-2-one is not the primary route, the strategic introduction of a thiol-containing moiety onto a pre-formed azetidinone core is a cornerstone of carbapenem synthesis. This document outlines the application of 4-functionalized azetidin-2-ones, particularly 4-acetoxyazetidin-2-one derivatives, as critical precursors for the synthesis of carbapenems like thienamycin and meropenem.
Core Synthetic Strategy
The industrial synthesis of carbapenems predominantly relies on a convergent strategy. This involves the preparation of a chiral 4-acetoxyazetidin-2-one intermediate, which serves as a versatile building block. This intermediate is then converted into a carbapenem nucleus, and the final step involves the introduction of the specific sulfur-containing side chain at the C2 position. This approach allows for the late-stage diversification of the C2 side chain, enabling the synthesis of various carbapenem analogues.
A pivotal precursor in many carbapenem syntheses is (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.[1] This compound contains the necessary stereochemistry at positions 3 and 4 of the azetidinone ring, which is crucial for the biological activity of the final carbapenem.
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
This protocol describes a common method for preparing the key azetidinone intermediate.
Materials:
-
(3R,4R)-4-carboxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
-
Lead tetraacetate (Pb(OAc)₄)
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (3R,4R)-4-carboxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (1.0 equiv) and potassium acetate (2.0 equiv) in anhydrous DMF at 0 °C, add lead tetraacetate (1.1 equiv) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃) | Consistent with structure |
| ¹³C NMR (CDCl₃) | Consistent with structure |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Protocol 2: Synthesis of a Carbapenem Core via Intramolecular Wittig Reaction
This protocol outlines the formation of the bicyclic carbapenem core from the 4-acetoxyazetidin-2-one intermediate.
Materials:
-
(3R,4R)-4-acetoxy-3-[(1'R-tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
-
Allyl glyoxylate p-nitrobenzyl ester
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
Procedure:
-
React the 4-acetoxyazetidin-2-one intermediate with a suitable phosphonium ylide precursor, which is then subjected to an intramolecular Wittig reaction to form the carbapenem ring system.[2]
-
A solution of the azetidinone (1.0 equiv) and the chosen Wittig reagent in an appropriate solvent (e.g., toluene) is heated under reflux.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting carbapenem precursor is then carried forward to the next step.
Protocol 3: Introduction of the C2-Sulfanyl Side Chain (Example: Thienamycin Precursor)
This protocol details the final step of introducing the sulfur-containing side chain.
Materials:
-
Protected carbapenem core (enol phosphate or other activated intermediate)
-
N-acetylcysteamine (for thienamycin) or other desired thiol
-
Base (e.g., DIPEA)
-
Acetonitrile (ACN)
Procedure:
-
Activate the C2 position of the carbapenem core, for example, by converting the C2-hydroxyl group into an enol phosphate.
-
To a solution of the activated carbapenem core (1.0 equiv) in anhydrous acetonitrile at -20 °C, add a solution of the thiol (e.g., N-acetylcysteamine, 1.2 equiv) and DIPEA (1.5 equiv).[3]
-
Stir the reaction mixture at -20 °C for 4-6 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the protected carbapenem.
-
Subsequent deprotection steps will yield the final active carbapenem antibiotic.
Quantitative Data Summary for Thienamycin Precursor Synthesis:
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >95% |
| ¹H NMR (DMSO-d₆) | Consistent with structure |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found |
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of 2-Azetidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azetidinones, commonly known as β-lactams, represent a cornerstone of medicinal chemistry. This class of compounds is renowned for its potent antibacterial activity, famously exemplified by the penicillin and cephalosporin antibiotics. Beyond their antimicrobial properties, 2-azetidinone derivatives have emerged as a versatile scaffold exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and cholesterol absorption inhibitory effects.[1][2] The immense therapeutic potential of this privileged structure necessitates efficient methods for the discovery and characterization of novel derivatives with enhanced potency and specificity.
High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of 2-azetidinone derivatives against various biological targets. This document offers detailed application notes and experimental protocols for the HTS of 2-azetidinone derivatives for two key therapeutic areas: anticancer and antibacterial activity. The protocols are designed to be adaptable for automated HTS platforms, enabling the rapid identification of lead compounds for further drug development.
Section 1: High-Throughput Screening for Anticancer Activity
A prominent strategy for identifying novel anticancer agents is to screen for compounds that inhibit the proliferation of cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for cell density determination, making it highly suitable for HTS applications.[3][4][5][6] The assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a sensitive measure of total cellular protein, which is proportional to the cell number.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Screening
This protocol is optimized for a 96-well or 384-well plate format.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
2-Azetidinone derivative library (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Wash solution: 1% (v/v) acetic acid in water
-
Microplates (96-well or 384-well, clear, flat-bottom)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into microplates at a predetermined optimal density (e.g., 5,000-20,000 cells/well for a 96-well plate) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the 2-azetidinone derivatives in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.[3]
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[3]
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates on a shaker for 10 minutes.
-
Measure the absorbance at 510-565 nm using a microplate reader.[6]
-
Data Analysis:
The percentage growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Anticancer Activity of 2-Azetidinone Derivatives
The following table summarizes representative quantitative data from HTS of 2-azetidinone derivatives against various cancer cell lines.
| Compound ID | 2-Azetidinone Scaffold | Target Cell Line | IC50 (µM) | Reference |
| AZ-C1 | 3-phenyl-2-azetidinone derivative | HT-29 (Colon) | 0.009 | [7] |
| AZ-C1 | 3-phenyl-2-azetidinone derivative | MCF-7 (Breast) | 0.017 | [7] |
| AZ-C2 | 3-hydroxy-2-azetidinone derivative | HT-29 (Colon) | 0.003 | [7] |
| AZ-C2 | 3-hydroxy-2-azetidinone derivative | MCF-7 (Breast) | 0.022 | [7] |
| AZ-C3 | N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF-7 (Breast) | 28.66 | [1][5] |
| AZ-C4 | N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa (Cervical) | 1.5 | [8] |
| AZ-C4 | N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | B16F10 (Melanoma) | 2.5 | [8] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition by 2-Azetidinone Derivatives
Many anticancer 2-azetidinone derivatives exert their effect by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-azetidinone derivatives.
Section 2: High-Throughput Screening for Antibacterial Activity
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. This method can be adapted for HTS to screen large numbers of compounds for antibacterial activity. The use of a metabolic indicator dye, such as resazurin, allows for a colorimetric or fluorometric readout, which is amenable to automation.
Experimental Protocol: High-Throughput Broth Microdilution Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
2-Azetidinone derivative library (dissolved in DMSO)
-
Resazurin solution (0.015% w/v in sterile PBS)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (vehicle, DMSO)
-
Sterile 384-well microplates
-
Automated liquid handler (recommended) or multichannel pipette
-
Microplate incubator
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of the 2-azetidinone derivatives from the library plates into the 384-well assay plates.
-
Dispense positive and negative controls into designated wells.
-
-
Inoculum Addition:
-
Add 50 µL of the prepared bacterial inoculum to each well of the assay plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Resazurin Addition and Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 1-4 hours at 37°C.
-
Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (600 nm for blue, 570 nm for pink) using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
Data Analysis:
The percentage of inhibition is calculated based on the fluorescence or absorbance readings. Wells with no color change (blue) indicate potent antibacterial activity. The MIC is the lowest concentration of the compound that prevents visible growth (i.e., no color change).
Data Presentation: Antibacterial Activity of 2-Azetidinone Derivatives
The following table presents representative MIC values for 2-azetidinone derivatives against various bacterial strains.
| Compound ID | 2-Azetidinone Scaffold | Target Bacterium | MIC (µg/mL) | Reference |
| AZ-A1 | Pyrazine, 1,3,4-oxadiazole, and azetidinone hybrid | Mycobacterium tuberculosis | 3.12 | [7] |
| AZ-A2 | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Bacillus subtilis | >100 | [1] |
| AZ-A2 | N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Staphylococcus aureus | >100 | [1] |
| AZ-A3 | N-(arylidene)hydrazinoacetyl sulfonamide derivative | Staphylococcus epidermidis | 128 | [9] |
| AZ-A3 | N-(arylidene)hydrazinoacetyl sulfonamide derivative | Pseudomonas aeruginosa | 128 | [9] |
Experimental Workflow: High-Throughput Antibacterial Screening
The following diagram illustrates the general workflow for a high-throughput antibacterial screen.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 5. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Application Notes and Protocols for the Purification of Chiral Azetidinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidin-2-ones, commonly known as β-lactams, are a critical class of heterocyclic compounds, forming the structural core of numerous antibiotics, including penicillins and cephalosporins. The stereochemistry of the azetidinone ring is crucial for its biological activity, with different enantiomers often exhibiting significantly different pharmacological and toxicological profiles. Consequently, the efficient and reliable purification of chiral azetidinone compounds is of paramount importance in pharmaceutical research and development.
These application notes provide an overview and detailed protocols for the most common and effective techniques used for the purification of chiral azetidinone compounds: High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the resolution of β-lactam enantiomers.[1][2][3]
Application Note:
The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful enantioseparation. A screening approach using different columns and mobile phase compositions is often necessary to identify the optimal conditions. For azetidinone compounds, normal-phase HPLC is frequently employed, utilizing mobile phases typically composed of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[1][2] The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can significantly improve peak shape and resolution.[1][2]
Quantitative Data Summary: HPLC Purification of Ezetimibe Enantiomers
Ezetimibe is a cholesterol absorption inhibitor containing a chiral azetidinone core. The following table summarizes the chromatographic conditions and results for the separation of its enantiomers.
| Parameter | Method 1[1][4] | Method 2[2] | Method 3[5] |
| Chiral Stationary Phase | Chiralpak AS-H (amylose based) | Chiralpak IC (cellulose based) | Chiralcel OD |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v) | n-Hexane:Isopropanol:DEA (90:10:0.1 v/v) | CO₂:Methanol with 0.1% TFA & 0.1% TEA (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Column Temperature | 30°C | 25°C | 35°C |
| Detection Wavelength | 230 nm | 256 nm | 235 nm |
| Resolution (Rs) | > 2.0 | > 2.0 | 1.6 |
| Retention Time (Enantiomer 1) | 10.4 min ((R)-enantiomer) | Not specified | Not specified |
| Retention Time (Enantiomer 2) | 12.2 min (Ezetimibe) | Not specified | Not specified |
Experimental Protocol: Chiral HPLC Separation of Ezetimibe Enantiomers (Method 1)
This protocol is based on the method described by Chimalakonda et al.[1][4]
1. Materials and Instrumentation:
-
Chiralpak AS-H column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ezetimibe bulk drug sample
-
(R)-enantiomer of Ezetimibe standard
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing n-hexane, ethanol, 2-propanol, and trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).
-
Degas the mobile phase prior to use.
3. Preparation of Standard and Sample Solutions:
-
Diluent: Prepare a mixture of n-hexane and ethanol in the ratio of 80:20 (v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the (R)-enantiomer of Ezetimibe in the diluent.
-
Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve the Ezetimibe bulk drug sample in the diluent.
-
Working Solutions: Prepare appropriate dilutions of the stock solutions in the diluent for analysis.
4. Chromatographic Conditions:
-
Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
-
Run Time: 25 minutes
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution to determine the retention time of the (R)-enantiomer.
-
Inject the sample solution.
-
Identify and quantify the (R)-enantiomer in the Ezetimibe sample based on the retention time and peak area of the standard.
6. Expected Results:
-
The (R)-enantiomer should elute at approximately 10.4 minutes.[4]
-
Ezetimibe should elute at approximately 12.2 minutes.[4]
-
A resolution factor (Rs) of greater than 2.0 should be achieved, indicating baseline separation.[1][4]
Caption: Workflow for Chiral HPLC Separation.
II. Diastereomeric Salt Crystallization
This classical resolution technique involves reacting a racemic mixture of an acidic or basic azetidinone with a chiral resolving agent to form a pair of diastereomeric salts.[5] Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.[6] The desired enantiomer is then recovered by breaking the salt.
Application Note:
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that allows for the differential crystallization of one of the diastereomeric salts.[7] Common resolving agents for acidic azetidinones are chiral amines (e.g., N-methyl-D-glucamine), while chiral acids (e.g., tartaric acid, camphorsulfonic acid) are used for basic azetidinones.[5][7] The choice of solvent is critical and often determined empirically.
General Experimental Protocol: Diastereomeric Salt Crystallization
1. Selection of Resolving Agent and Solvent:
-
Based on the functionality of the chiral azetidinone (acidic or basic), select a suitable chiral resolving agent.
-
Screen various solvents to find one in which the diastereomeric salts have significantly different solubilities.
2. Formation of Diastereomeric Salts:
-
Dissolve the racemic azetidinone in the chosen solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
3. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
If crystallization does not occur, try techniques such as seeding with a small crystal of the desired diastereomer or slow evaporation of the solvent.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
4. Purification of the Diastereomer:
-
The collected crystals can be further purified by recrystallization from the same or a different solvent to achieve high diastereomeric purity.
5. Liberation of the Pure Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).
-
Break the salt by adding an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used).
-
Extract the liberated pure enantiomer of the azetidinone into an organic solvent.
-
Wash the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the pure enantiomer.
6. Analysis:
-
Determine the enantiomeric excess (ee) of the purified azetidinone using chiral HPLC or polarimetry.
Caption: Diastereomeric Salt Crystallization Workflow.
III. Enantiospecific Cocrystallization
A variation of crystallization-based resolution is enantiospecific cocrystallization. In this technique, a chiral coformer is used that selectively forms a cocrystal with only one of the enantiomers of the racemic mixture.[8] This allows for the selective crystallization of the desired enantiomer as a cocrystal, which can then be separated.
Application Note:
This method is particularly useful for chiral compounds that do not readily form salts. The selection of a suitable coformer is key and is often guided by principles of crystal engineering, such as the potential for hydrogen bonding between the azetidinone and the coformer.[8]
Experimental Protocol: Enantiospecific Cocrystallization of Etiracetam
This protocol is a general representation based on the work of Nulek et al. on the resolution of etiracetam, a chiral pyrrolidinone, which shares structural similarities with azetidinones.[8]
1. Coformer Screening:
-
Screen a library of potential chiral coformers (e.g., chiral carboxylic acids like mandelic acid) by techniques such as neat grinding or liquid-assisted grinding with the racemic azetidinone.
-
Analyze the resulting solids by techniques like X-ray powder diffraction (XRPD) to identify the formation of new crystalline phases (cocrystals).
2. Cocrystallization:
-
Dissolve the racemic azetidinone and the selected chiral coformer in a suitable solvent (e.g., acetonitrile) at an appropriate molar ratio (often 1:1).
-
Heat the solution to ensure complete dissolution, and then allow it to cool slowly to induce crystallization.
-
Seeding with pre-formed cocrystals can be used to promote crystallization.
-
Collect the precipitated cocrystals by filtration.
3. Separation of the Enantiomer from the Coformer:
-
The method for separating the pure enantiomer from the coformer will depend on their respective properties. Techniques such as liquid-liquid extraction, chromatography, or sublimation can be employed.
Caption: Enantiospecific Cocrystallization Workflow.
IV. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[9] This results in a mixture of the unreacted, enantiopure starting material and the reacted, enantiopure product, which can then be separated.
Application Note:
This technique is particularly advantageous due to the mild reaction conditions and high enantioselectivity of enzymes. For azetidinones containing ester or alcohol functionalities, lipases are commonly used for enantioselective hydrolysis or acylation.[9][10] The choice of enzyme, solvent, and acylating agent (for acylation reactions) is crucial for the success of the resolution.
Quantitative Data Summary: Lipase-Catalyzed Kinetic Resolution of 4-Acetoxy-azetidin-2-one
| Parameter | Value[9] |
| Enzyme | Burkholderia cepacia Lipase (BCL) |
| Reaction | Kinetic Resolution |
| Enantiomeric Excess (ee) - Enantiomer 1 | 94% |
| Enantiomeric Excess (ee) - Enantiomer 2 | 98% |
General Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Azetidinone Ester
1. Enzyme and Reaction Condition Screening:
-
Screen a panel of commercially available lipases (e.g., from Pseudomonas fluorescens, Burkholderia cepacia, Candida antarctica) for their activity and selectivity towards the racemic azetidinone ester.
-
Optimize the reaction solvent, temperature, and pH (if in an aqueous medium) to maximize the enantioselectivity.
2. Kinetic Resolution Reaction:
-
Dissolve the racemic azetidinone ester in the chosen organic solvent (e.g., tetrahydrofuran, toluene).
-
Add the selected lipase (often in immobilized form for easier recovery).
-
Add a nucleophile (e.g., an alcohol for transesterification or water for hydrolysis).
-
Stir the reaction mixture at the optimized temperature and monitor the progress of the reaction by chiral HPLC.
-
Stop the reaction at approximately 50% conversion to obtain both the unreacted starting material and the product in high enantiomeric excess.
3. Work-up and Separation:
-
Remove the enzyme by filtration.
-
Evaporate the solvent.
-
Separate the unreacted starting material from the product by conventional purification techniques such as column chromatography.
4. Analysis:
-
Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.
Caption: Enzymatic Kinetic Resolution Workflow.
References
- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Synthetic Approaches to 3-amino-4-sulfanyl-azetidin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-amino-4-sulfanyl-azetidin-2-one core is a key pharmacophore found in a variety of β-lactam antibiotics. Its strained four-membered ring and the presence of reactive functional groups at the C3 and C4 positions are crucial for its biological activity, primarily the inhibition of bacterial cell wall synthesis. The development of efficient and stereocontrolled synthetic routes to this scaffold is of significant interest for the discovery of novel antibiotics and other therapeutic agents.
These application notes provide a detailed overview of plausible synthetic strategies for obtaining 3-amino-4-sulfanyl-azetidin-2-one, with a focus on the widely utilized Staudinger [2+2] cycloaddition. A detailed experimental protocol for a proposed stereoselective route is provided, along with data presentation in tabular format and visualizations of the synthetic pathways.
Plausible Synthetic Strategies
Two primary retrosynthetic strategies are considered for the synthesis of 3-amino-4-sulfanyl-azetidin-2-one: the Staudinger [2+2] cycloaddition and a route originating from penicillin derivatives.
-
Staudinger [2+2] Cycloaddition: This is a powerful and versatile method for the construction of the β-lactam ring.[1] The reaction involves the [2+2] cycloaddition of a ketene with an imine. For the target molecule, this would involve the reaction of a ketene precursor bearing a protected amino group with an imine containing a protected sulfanyl group. The stereochemical outcome of the Staudinger reaction can often be controlled by the choice of reactants and reaction conditions.[2]
-
From Penicillin Derivatives: Penicillins already possess the core azetidin-2-one ring with the desired stereochemistry at C3. A potential route involves the enzymatic deacylation of a penicillin, such as Penicillin G, to yield 6-aminopenicillanic acid (6-APA).[3] Subsequent chemical modifications would be required to open the thiazolidine ring and introduce the sulfanyl group at the C4 position, followed by removal of the remaining parts of the penicillin scaffold. While conceptually appealing due to the readily available starting material, this route can be complex and involve multiple challenging transformations.
This document will focus on providing a detailed protocol for the Staudinger cycloaddition approach due to its modularity and the greater availability of procedural analogues in the chemical literature.
Proposed Synthetic Route via Staudinger Cycloaddition
The proposed synthesis begins with the preparation of a suitable N-protected amino-ketene precursor and a sulfur-protected imine. S-trityl-L-cysteine is a convenient starting material for the imine component, offering protection for the thiol group.[1][4] Phthalimidoacetyl chloride is a common and effective ketene precursor for introducing the protected 3-amino group.[2]
Overall Synthetic Pathway
References
- 1. (+)-S-Trityl- L -cysteine 97 2799-07-7 [sigmaaldrich.com]
- 2. Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction [organic-chemistry.org]
- 3. pure.ul.ie [pure.ul.ie]
- 4. Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors: Repurposing and Solubility Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Staudinger Cycloaddition of Thiols
Welcome to the technical support center for the Staudinger cycloaddition of thiols, a powerful tool for amide bond formation, particularly in peptide and protein chemistry. This guide provides troubleshooting advice and frequently asked questions to help you overcome common challenges, with a focus on improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger cycloaddition of thiols and why is it also referred to as the traceless Staudinger ligation?
The Staudinger cycloaddition of thiols, more commonly known in modern literature as the traceless Staudinger ligation, is a chemical reaction that forms an amide bond between a phosphinothioester and an azide.[1][2][3] It is termed "traceless" because, after the reaction, no atoms from the phosphinothiol reagent remain in the final amide product.[3] This is a significant advantage over the classical Staudinger ligation, where the phosphine oxide byproduct remains attached to the newly formed amide.[4] The reaction is highly valued in chemical biology and drug development for its ability to ligate peptides and other biomolecules without the requirement of a cysteine residue at the ligation site, a limitation of native chemical ligation.[1][2][3][5]
Q2: What is the general mechanism of the traceless Staudinger ligation?
The reaction proceeds through a key intermediate called an iminophosphorane. The mechanism can be summarized in the following steps:
-
Iminophosphorane Formation: The phosphine of the phosphinothioester attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an iminophosphorane.[4][6][7][8]
-
Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the carbonyl carbon of the thioester in an intramolecular fashion. This S-to-N acyl transfer results in the formation of an amidophosphonium salt.[2][3][9]
-
Hydrolysis: The amidophosphonium salt is then hydrolyzed by water to yield the final amide product and a phosphine oxide byproduct.[3][4]
Q3: My Staudinger ligation is giving a very low yield. What are the most common causes?
Low yields in the traceless Staudinger ligation can stem from several factors:
-
Suboptimal Phosphinothiol Reagent: The structure of the phosphinothiol is critical for efficient intramolecular acyl transfer. Early reagents like o-(diphenylphosphino)benzenethiol gave modest yields (e.g., 35%).[2] More effective reagents, such as (diphenylphosphino)methanethiol, have been developed to improve yields significantly (often >90%).[3][5]
-
Side Reactions: The desired ligation pathway competes with other reactions. The most common side reaction is the simple Staudinger reduction of the azide to an amine, which occurs if the iminophosphorane intermediate is hydrolyzed before acyl transfer can take place.[9] Another potential side reaction is the hydrolysis of the starting thioester.
-
Incorrect Reaction Conditions: Solvent, temperature, and pH can all play a crucial role. Some phosphinothiols have poor solubility in aqueous solutions, requiring the use of organic co-solvents like THF or DMF.[1][2] The pH is also important, as protonation of the iminophosphorane nitrogen can prevent the desired S-to-N acyl transfer.[1]
-
Steric Hindrance: Bulky substituents on either the azide or the phosphinothioester can hinder the reaction and lower the yield.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and potential solutions.
Problem 1: The primary product of my reaction is the amine from azide reduction, not the desired amide.
-
Cause: This indicates that the hydrolysis of the iminophosphorane intermediate is occurring faster than the intramolecular S-to-N acyl transfer. This is a classic Staudinger reduction pathway.[4]
-
Troubleshooting Steps:
-
Optimize the Phosphinothiol Reagent: The choice of phosphinothiol is paramount. Reagents like (diphenylphosphino)methanethiol are designed to hold the iminophosphorane and thioester in close proximity, favoring the intramolecular cyclization over intermolecular hydrolysis.[3]
-
Control Water Content: While water is necessary for the final hydrolysis of the amidophosphonium salt, an excess of water in the initial stages can promote the undesired hydrolysis of the iminophosphorane.[10] If using a non-aqueous solvent, ensure it is anhydrous for the initial part of the reaction, with water added during workup. In mixed aqueous/organic systems, adjusting the ratio may be necessary.
-
Adjust the pH: In protic solvents, the nitrogen of the iminophosphorane can be protonated, which prevents the desired acyl transfer.[1] Buffering the reaction mixture to a neutral or slightly basic pH can sometimes improve the yield of the amide product.
-
Problem 2: I am observing a significant amount of a phosphonamide byproduct.
-
Cause: This byproduct can arise from an aza-Wittig type reaction of the iminophosphorane intermediate, particularly with certain phosphinothiol reagents.[9]
-
Troubleshooting Steps:
-
Re-evaluate the Phosphinothiol Reagent: The structure of the phosphinothiol influences the stability and reactivity of the iminophosphorane. Using a well-established reagent known for high chemoselectivity, such as (diphenylphosphino)methanethiol, can minimize this side reaction.[9]
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Cause: This could be due to several factors including low reactivity of the starting materials, poor solubility, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction can sometimes increase the rate. However, be cautious as this can also promote side reactions. A typical temperature for this reaction is room temperature, but heating to 65 °C has been reported.[8]
-
Solvent Optimization: Ensure that all reactants are fully dissolved. If solubility is an issue, especially with water-insoluble phosphinothiols, using a mixed solvent system such as THF/water or DMF may be necessary.[2]
-
Check Reagent Purity: Impurities in the starting materials can inhibit the reaction. Ensure the azide and phosphinothiol are of high purity.
-
Data Presentation: Impact of Phosphinothiol Reagent on Yield
The choice of the phosphinothiol reagent has a dramatic impact on the yield of the Staudinger ligation. The table below summarizes a comparison of yields for the synthesis of different amides using an early phosphinothiol reagent versus a more optimized one.
| Amide Product | Yield with o-(diphenylphosphino)benzenethiol[3] | Yield with (diphenylphosphino)methanethiol[3] |
| AcGlyNHBn | Trace | 91% |
| AcGlyGlyNHBn | 15% | 80% |
| AcPheGlyNHBn | 35% | 92% |
Experimental Protocols
General Protocol for Traceless Staudinger Ligation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Phosphinothioester: The phosphinothioester is typically prepared by transthioesterification of a peptide thioester with the chosen phosphinothiol. For example, a peptide C-terminal thioester can be reacted with an excess of the phosphinothiol in a solvent like DMF with a base such as diisopropylethylamine (DIEA).[2] Excess phosphinothiol can be removed by various methods, including covalent immobilization on a resin.[2]
-
Ligation Reaction: The purified phosphinothioester is dissolved in a suitable solvent, commonly a mixture of THF and water (e.g., 3:1 v/v).[2][3] The azide (1 equivalent) is then added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a period of 12-24 hours.[2][3] The progress of the reaction can be monitored by techniques such as LC-MS or TLC.
-
Workup and Purification: Upon completion, the reaction is acidified (e.g., with 2 N HCl), and the solvents are removed under reduced pressure.[2] The crude product is then purified by chromatography (e.g., silica gel chromatography) to yield the pure amide.[2][3]
Example Experimental Procedure from Literature
The following is a summarized procedure for the synthesis of AcPheGlyNHBn as reported in the literature:[2]
-
To a solution of the phosphinothioester of N-acetylphenylalanine in unbuffered THF/H₂O (3:1) was added 1 equivalent of glycyl azide.
-
The resulting solution was stirred at room temperature for 12 hours.
-
The reaction was then acidified with 2 N HCl.
-
Solvents were removed under reduced pressure.
-
The final amide product was purified by silica gel chromatography.
References
- 1. Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 9. raineslab.com [raineslab.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective β-Lactam Synthesis
Welcome to the technical support center for β-lactam synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to improving diastereoselectivity in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of β-lactams, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing poor cis/trans diastereoselectivity in my Staudinger [2+2] ketene-imine cycloaddition?
Answer:
Poor diastereoselectivity in the Staudinger reaction is a common issue that can be influenced by a variety of factors. The stereochemical outcome is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[1][2] Key factors include the electronic properties of your substrates, the solvent, and the reaction temperature.
Potential Causes and Solutions:
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine significantly impacts the rate of ring closure versus isomerization.[2][3]
-
Observation: Predominantly trans product formation when it is not desired.
-
Cause: Electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the direct ring closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans product.[2]
-
Solution: To favor the cis product, use ketenes with electron-donating substituents and imines with electron-withdrawing substituents. This combination accelerates the direct ring closure before isomerization can occur.[2] For example, N-tosyl (N-Ts) imines tend to favor the formation of cis-β-lactams.[3]
-
-
N-Protecting Group on the Imine: The choice of the nitrogen protecting group on the imine has a profound effect on stereoselectivity.
-
Solvent Polarity: The solvent can influence the stability of the zwitterionic intermediate.
-
Observation: Inconsistent or poor selectivity.
-
Cause: Polar solvents can stabilize the zwitterionic intermediate, potentially allowing more time for isomerization.
-
Solution: Experiment with a range of solvents. Less polar solvents may favor the kinetically controlled product. However, the effect can be substrate-dependent, with some studies showing that polar solvents favor the formation of trans-β-lactams.[5] A systematic screening of solvents is recommended.
-
-
Reaction Temperature: Temperature can affect the energy barrier for both ring closure and isomerization.
-
Observation: Increased formation of the trans isomer.
-
Cause: Higher temperatures can provide the energy needed to overcome the barrier for isomerization to the more stable intermediate that leads to the trans product.[1]
-
Solution: Running the reaction at lower temperatures (e.g., -78 °C) can often enhance the kinetic control and improve the selectivity for the cis isomer.[3]
-
Troubleshooting Workflow for Poor Diastereoselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05286A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting racemization in 4-mercaptoazetidin-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-mercaptoazetidin-2-one. Racemization at the C4 position is a critical challenge in this process, and this guide offers insights into its causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of 4-mercaptoazetidin-2-one?
A1: The primary cause of racemization, or more accurately, epimerization, at the C4 position of the azetidin-2-one ring is the presence of a base. The hydrogen atom at C4 is acidic and can be abstracted by a base to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.
Q2: Which reaction conditions are known to promote racemization?
A2: Several reaction conditions can promote racemization:
-
Strong Bases: The use of strong bases significantly increases the rate of enolate formation and subsequent epimerization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization.
-
Polar Protic Solvents: Solvents that can stabilize the enolate intermediate can facilitate racemization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
Q3: How can I monitor for racemization during my synthesis?
A3: Racemization can be monitored by analyzing the enantiomeric or diastereomeric purity of your product at different stages of the synthesis. The most common technique for this is Chiral High-Performance Liquid Chromatography (HPLC) . Developing an effective chiral HPLC method early in your process development is crucial for tracking the stereochemical integrity of your intermediates and final product.
Q4: Are there any general strategies to minimize racemization?
A4: Yes, several strategies can be employed to minimize racemization:
-
Choice of Base: Use a mild, non-nucleophilic, and sterically hindered base.
-
Temperature Control: Maintain low reaction temperatures throughout the synthesis.
-
Reaction Time: Optimize the reaction time to ensure completion while minimizing exposure to conditions that favor epimerization.
-
Protecting Groups: The choice of protecting groups for the thiol and the nitrogen of the β-lactam ring can influence the acidity of the C4 proton and the stability of the enolate intermediate.
-
Solvent Selection: Use a non-polar, aprotic solvent to disfavor the formation and stabilization of the enolate intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-mercaptoazetidin-2-one.
Issue 1: My final product shows a mixture of diastereomers/enantiomers on chiral HPLC.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Base is too strong. | Switch to a milder base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C). |
| Prolonged reaction time. | Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed. |
| Inappropriate solvent. | Use a less polar, aprotic solvent like dichloromethane (DCM) or toluene instead of polar solvents like THF or DMF. |
Issue 2: I observe significant racemization during the deprotection of the thiol group.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Deprotection conditions are basic. | Use a deprotection strategy that proceeds under neutral or acidic conditions, if compatible with other functional groups. For example, if using a trityl protecting group, deprotection can be achieved with trifluoroacetic acid. |
| The deprotection reagent is acting as a base. | Choose a deprotection reagent that is less basic or buffer the reaction mixture to maintain a neutral pH. |
Data Presentation
The following table provides illustrative data on the effect of different bases on the enantiomeric excess (e.e.) of a hypothetical 4-mercaptoazetidin-2-one synthesis. Note: This data is for illustrative purposes to demonstrate the importance of base selection and is not derived from a specific cited experiment.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (%) |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0 | 4 | 85 |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 | 4 | 95 |
| Sodium Carbonate (Na2CO3) | Acetonitrile | 25 | 6 | 60 |
| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | 0 | 2 | 20 |
Experimental Protocols
Protocol 1: General Procedure for the Stereoselective Synthesis of a Protected 4-Mercaptoazetidin-2-one Derivative
This protocol is a representative procedure and may require optimization for specific substrates.
-
Starting Material: A suitable precursor, such as a 4-acetoxyazetidin-2-one, is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Thiol Addition: A solution of the desired thiol (e.g., triphenylmethanethiol) in DCM is added dropwise to the reaction mixture.
-
Base Addition: A mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Analysis: The stereochemical purity of the product is determined by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis of 4-Mercaptoazetidin-2-one Derivatives
This is a general guideline for developing a chiral HPLC method.
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of β-lactams. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The ratio of the solvents will need to be optimized to achieve good resolution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm) is commonly used.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analysis: The retention times of the enantiomers or diastereomers are determined. The enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be calculated from the peak areas.
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for racemization.
Technical Support Center: Optimization of Ketene-Imine Cycloaddition (Staudinger Reaction)
Welcome to the technical support center for the optimization of ketene-imine cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of β-lactams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the ketene-imine cycloaddition, also known as the Staudinger reaction.
Q1: Why is my β-lactam yield consistently low?
A1: Low yields in the Staudinger reaction can stem from several factors:
-
Ketene Polymerization: Ketenes, especially monosubstituted ones, are highly reactive and prone to polymerization.[1] This is a significant competitive side reaction.
-
Solution: Generate the ketene in situ and ensure it reacts with the imine as it is formed. This can be achieved by the slow addition of the acyl chloride to a solution containing the imine and a tertiary amine base. Using a syringe pump for slow addition can be beneficial.[2]
-
-
Purity of Reagents: The presence of moisture can hydrolyze the acyl chloride precursor or the ketene itself. Ensure all reagents and solvents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures or prone to side reactions at higher temperatures. The optimal temperature is substrate-dependent and may require screening.
-
Inefficient Ketene Generation: The choice and purity of the tertiary amine base are crucial. For sterically hindered acyl chlorides, a stronger, non-nucleophilic base might be required. Ensure the base is free of primary or secondary amine impurities.
Q2: I am observing poor diastereoselectivity (incorrect cis/trans ratio). How can I improve it?
A2: The stereochemical outcome of the Staudinger reaction is a kinetically controlled process influenced by multiple factors:
-
Imine Geometry: Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines lead to trans-β-lactams.[3] However, isomerization of the imine can occur under the reaction conditions.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the stereoselectivity. More polar solvents can favor the formation of trans-β-lactams.[4]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by minimizing imine isomerization and favoring the kinetically preferred pathway.
-
Substituent Effects: The electronic properties of substituents on both the ketene and the imine play a critical role. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the cis-product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization of the intermediate, which often leads to the more thermodynamically stable trans-product.[1]
-
Order of Reagent Addition: Adding the tertiary amine to a mixture of the acyl chloride and imine can sometimes decrease stereoselectivity compared to adding the acyl chloride to a mixture of the imine and base.[4]
Q3: My reaction is producing a significant amount of ketene dimer. How can I prevent this?
A3: Ketene dimerization is a common side reaction, especially when the concentration of the ketene is high relative to the imine.
-
Solution: The most effective strategy is to maintain a low concentration of the ketene throughout the reaction. This is best achieved by the slow, controlled addition of the acyl chloride (ketene precursor) to the reaction mixture containing the imine. This ensures that the ketene is consumed by the imine as soon as it is formed, minimizing its opportunity to dimerize.[2]
Q4: Can I run this reaction catalytically to achieve enantioselectivity?
A4: Yes, asymmetric catalysis of the Staudinger reaction is well-established. Chiral Lewis bases, such as derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids, can be used to catalyze the reaction and induce high enantioselectivity. These catalysts typically function by reacting with the ketene to form a chiral zwitterionic enolate intermediate, which then reacts enantioselectively with the imine.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of the ketene-imine cycloaddition.
Table 1: Influence of Solvent and Temperature on Diastereoselectivity
This table presents simulated stereochemical outcomes for the reaction between benzyloxyketene and N-benzylideneaniline, demonstrating the significant impact of solvent and temperature on the cis/trans ratio.
| Entry | Solvent | Temperature (°C) | Calculated cis:trans Ratio |
| 1 | Dichloromethane | -78 | 98:2 |
| 2 | Dichloromethane | 25 | 92:8 |
| 3 | Tetrahydrofuran (THF) | -78 | 97:3 |
| 4 | Tetrahydrofuran (THF) | 25 | 88:12 |
| 5 | Acetonitrile | -40 | 85:15 |
| 6 | Acetonitrile | 25 | 70:30 |
Data adapted from computational studies by Cossío et al., which correlate with experimental trends. The model shows a clear trend towards lower cis-selectivity in more polar solvents and at higher temperatures.[2]
Table 2: Effect of Chiral N-Heterocyclic Carbene (NHC) Catalysts on Diastereoselectivity
This table shows the influence of different NHC catalysts on the diastereoselectivity of the reaction between ethylphenylketene and N-tosyl benzaldimine in THF at room temperature.
| Entry | NHC Catalyst Precursor | Yield (%) | cis:trans Ratio |
| 1 | IMes·HCl | 95 | 40:60 |
| 2 | SIMes·HCl | 95 | 44:56 |
| 3 | IPr·HCl | 85 | 32:68 |
| 4 | SIPr·HCl | 75 | 38:62 |
| 5 | IDip·HCl | 91 | 24:76 |
Data from "Probing the Diastereoselectivity of Staudinger Reactions Catalyzed by N-Heterocyclic Carbenes". The steric bulk of the NHC catalyst significantly affects the diastereomeric ratio of the β-lactam product.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Staudinger Reaction via in situ Ketene Generation
This protocol describes a standard procedure for the synthesis of a β-lactam from an imine and an acyl chloride.
Materials:
-
Imine (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware, dried in an oven
-
Syringe pump (recommended)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the imine (1.0 equiv).
-
Solvent and Base Addition: Dissolve the imine in anhydrous CH₂Cl₂ (concentration typically 0.1-0.2 M). Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add freshly distilled triethylamine (1.5 equiv).
-
Ketene Generation and Cycloaddition: Dissolve the acyl chloride (1.2 equiv) in a separate flask with anhydrous CH₂Cl₂. Using a syringe pump, add the acyl chloride solution dropwise to the stirred imine/base solution over a period of 2-4 hours. The slow addition is crucial to minimize ketene polymerization.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL). Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired β-lactam.
Visualizations
The following diagrams illustrate key aspects of the ketene-imine cycloaddition reaction.
Caption: The Staudinger reaction proceeds via a two-step mechanism.
Caption: A systematic approach to optimizing reaction parameters.
References
Technical Support Center: Synthesis of 4-Sulfanylazetidin-2-one
Welcome to the technical support center for the synthesis of 4-Sulfanylazetidin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using 4-acetoxyazetidin-2-one as a starting material and a sulfur nucleophile like sodium hydrosulfide.
Problem 1: Low or No Yield of the Desired this compound
Question: I am attempting to synthesize this compound by reacting 4-acetoxyazetidin-2-one with sodium hydrosulfide, but I am getting a very low yield or none of the expected product. What could be the issue?
Answer:
Several factors could contribute to a low or no yield of the target compound. Here are the most common causes and troubleshooting steps:
-
Poor Quality of Starting Materials:
-
4-Acetoxyazetidin-2-one: This starting material can be unstable. Ensure it is pure and has not degraded. It is advisable to use a freshly prepared or properly stored sample. A detailed procedure for its synthesis is available in the literature.[1]
-
Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can absorb moisture from the air, which can affect its reactivity. Use a freshly opened bottle or a properly stored, dry reagent.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like DMF or acetonitrile is generally suitable for this type of S\textsubscript{N}2 reaction.
-
Temperature: The reaction temperature should be carefully controlled. While some heat might be necessary to drive the reaction, excessive heat can lead to decomposition of the starting material and product, or promote side reactions. It is recommended to start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature.
-
Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Ring Opening: The β-lactam ring is strained and susceptible to nucleophilic attack, especially under basic conditions. The hydrosulfide anion is a strong nucleophile and can potentially attack the carbonyl carbon of the β-lactam ring, leading to ring-opened byproducts.[2][3] Using milder reaction conditions and a non-nucleophilic base, if one is required, can help minimize this.
-
Elimination: Under basic conditions, elimination of the acetoxy group to form an unsaturated β-lactam is a possible side reaction.
-
Problem 2: Presence of an Impurity with a Molecular Weight Double that of the Product
Question: After my reaction, I observe a significant amount of a byproduct with a mass corresponding to a dimer of this compound. What is this impurity and how can I prevent its formation?
Answer:
This impurity is likely the disulfide dimer of your product. Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen).
-
Cause: The thiol group (-SH) of this compound can be oxidized to form a disulfide bond (-S-S-) between two molecules. This process can be catalyzed by trace metals or occur spontaneously in the presence of oxygen.[4][5]
-
Troubleshooting and Prevention:
-
Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Reducing Agents: During the work-up, a mild reducing agent can be added to cleave any formed disulfide back to the thiol. However, this must be done carefully to avoid reducing other functional groups.
-
Prompt Purification: Purify the product as quickly as possible after the reaction is complete to minimize its exposure to air.
-
Problem 3: Product Shows a Mixture of Stereoisomers
Question: My product appears to be a mixture of two compounds with the same mass, which I suspect are stereoisomers. How can I control the stereochemistry at the C4 position?
Answer:
The substitution of the acetoxy group at the C4 position of the azetidinone ring is expected to proceed via an S\textsubscript{N}2 mechanism.
-
Expected Stereochemistry: An S\textsubscript{N}2 reaction proceeds with inversion of configuration at the stereocenter.[6][7][8][9][10] Therefore, if you start with a specific stereoisomer of 4-acetoxyazetidin-2-one (e.g., the cis or trans isomer), you should obtain the corresponding inverted product.
-
Causes of Epimerization:
-
S\textsubscript{N}1 Character: If the reaction conditions favor an S\textsubscript{N}1-type mechanism (e.g., polar protic solvent, elevated temperature), a carbocation intermediate could form, leading to a mixture of stereoisomers.
-
Base-Catalyzed Epimerization: The presence of a strong base can lead to deprotonation at the C3 position, followed by reprotonation, which can cause epimerization at the C4 position, especially if the C4 substituent is a good leaving group.
-
-
Troubleshooting and Control:
-
Optimize Reaction Conditions: Use conditions that strongly favor an S\textsubscript{N}2 reaction: a polar aprotic solvent, a good nucleophile, and the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Control Basicity: If a base is necessary, use a non-nucleophilic, sterically hindered base to minimize side reactions. The hydrosulfide anion itself is basic, so careful control of stoichiometry is important.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product?
A1: Purification can be challenging due to the potential for disulfide formation and the polarity of the thiol group. Column chromatography on silica gel is a common method. It is crucial to use degassed solvents and work quickly to minimize oxidation on the column. In some cases, crystallization can be an effective purification technique.
Q2: Can I use other sulfur nucleophiles besides sodium hydrosulfide?
A2: Yes, other sulfur nucleophiles can be used. For example, thiourea followed by hydrolysis is a common method for introducing a thiol group. The choice of nucleophile will depend on the specific substrate and desired reaction conditions.
Q3: How can I confirm the formation of the desired product?
A3: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the overall structure and stereochemistry. The coupling constants between the protons on the azetidinone ring can help determine the cis or trans configuration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl absorption for the β-lactam ring (typically around 1740-1760 cm⁻¹) is a key indicator. The S-H stretch is often weak and may be difficult to observe.
Q4: My this compound product seems to be unstable and decomposes over time. How should I store it?
A4: The thiol group can be sensitive to air oxidation. It is best to store the purified product under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20 °C). If possible, storing it as a more stable derivative (e.g., a protected thiol) and deprotecting it immediately before use might be a better strategy for long-term storage.
Data Presentation
Due to the limited availability of specific quantitative data in the literature for this exact reaction, the following table provides an illustrative summary of how different reaction parameters could influence the outcome of the synthesis. This table is intended as a general guide for optimization.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Ethanol (Protic) | Acetonitrile (Aprotic, Degassed) | Condition B should favor S\textsubscript{N}2 and minimize solvolysis. |
| Temperature | 50 °C | 0 °C to Room Temperature | Lower temperature in Condition B reduces decomposition and side reactions. |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Inert atmosphere in Condition B prevents oxidation to the disulfide dimer. |
| Base | Sodium Hydroxide | - (NaSH is basic) | Adding a strong, non-nucleophilic base is generally not required and could promote side reactions. |
| Work-up | Standard aqueous work-up | Work-up with degassed solvents | Condition B minimizes post-reaction oxidation. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound from 4-acetoxyazetidin-2-one. Note: This is a general procedure and may require optimization for specific substrates and scales. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Synthesis of 4-Acetoxyazetidin-2-one (Starting Material)
A detailed and reliable procedure for the synthesis of 4-acetoxyazetidin-2-one has been published in Organic Syntheses.[1] Researchers should refer to this procedure for the preparation of the starting material.
Synthesis of this compound
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-acetoxyazetidin-2-one (1.0 eq) in anhydrous, degassed acetonitrile (e.g., 10 mL per 1 mmol of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nucleophile: In a separate flask, prepare a solution of sodium hydrosulfide (1.1 eq) in a minimal amount of degassed water or DMF. Add this solution dropwise to the stirred solution of 4-acetoxyazetidin-2-one at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time may vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. It is crucial to use degassed solvents for chromatography.
Visualizations
Below are diagrams illustrating key pathways and troubleshooting logic for the synthesis of this compound.
Caption: Main reaction and potential side reaction pathways.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cysteine Hydropersulfide Inactivates β-Lactam Antibiotics with Formation of Ring-Opened Carbothioic S-Acids in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of disulfide-bond introduction on the activity and stability of the extended-spectrum class A beta-lactamase Toho-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Stability issues of 4-Sulfanylazetidin-2-one in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of 4-sulfanylazetidin-2-one in solution. The information is based on established chemical principles of β-lactam and thione chemistry.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Aqueous Solution
If you are observing a rapid loss of your compound in aqueous buffers, it is likely due to the hydrolysis of the β-lactam ring. The four-membered azetidinone ring is strained and susceptible to cleavage.
Immediate Troubleshooting Steps:
-
pH Adjustment: The stability of the β-lactam ring is highly pH-dependent. For β-lactams lacking an amino side chain, maximum stability is typically observed in the pH range of 6.0-7.0.[1][2] Avoid strongly acidic or alkaline conditions.
-
Temperature Control: Perform your experiments at the lowest feasible temperature. Elevated temperatures significantly accelerate the rate of hydrolysis.
-
Metal Ion Chelation: Transition metal ions can catalyze the degradation of β-lactams.[1] If your buffer contains metal salts, consider adding a chelating agent like EDTA.
-
Buffer Selection: Use buffers with minimal nucleophilic potential. Avoid buffers containing primary or secondary amines. Phosphate or citrate buffers are generally suitable.
Experimental Protocol for Assessing pH Stability:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0.
-
Dissolve a known concentration of this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any further degradation by immediately freezing the aliquot or diluting it in a pre-chilled stable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot the concentration versus time for each pH to determine the degradation rate.
Issue: Appearance of Disulfide Impurities and Thiol-Related Side Reactions
The sulfanyl group of this compound can undergo thione-thiol tautomerism. The resulting thiol tautomer is prone to oxidation, leading to the formation of disulfide dimers. This process can be influenced by the solvent, concentration, and exposure to light.[3][4]
Immediate Troubleshooting Steps:
-
Solvent Choice: In nonpolar solvents, the thiol form may be more prevalent, increasing the likelihood of oxidation. Polar aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) tend to favor the thione form and can slow down the oxidation to the corresponding disulfide.[3]
-
Deoxygenate Solvents: To minimize oxidation, use solvents that have been deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Light Protection: Protect your solutions from light, as it can enhance the transformation of the thione to a disulfide.[3] Use amber vials or cover your glassware with aluminum foil.
-
Concentration Effects: At higher concentrations, self-association may favor the thione form, potentially reducing the rate of oxidation.[3]
Experimental Protocol for Evaluating Solvent Effects:
-
Prepare solutions of this compound at a fixed concentration in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).
-
Divide each solution into two sets: one exposed to ambient light and the other protected from light.
-
Monitor the solutions over time using spectrophotometry (UV-Vis) or chromatography (HPLC, LC-MS). Changes in the absorption spectrum or the appearance of new peaks can indicate tautomerization or disulfide formation.[4]
-
Compare the rates of change between the different solvents and light conditions to identify the most stabilizing environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways are:
-
Hydrolysis of the β-lactam ring: This is often the most significant stability issue in aqueous solutions and is highly dependent on pH and temperature.[1][5]
-
Oxidation of the thiol tautomer: The thione group can tautomerize to a thiol, which can then be oxidized to form a disulfide dimer. This is more prevalent in certain solvents and can be accelerated by light.[3][4]
Q2: How should I store solutions of this compound?
A2: For short-term storage, it is advisable to keep solutions at low temperatures (2-8°C) and protected from light. For long-term storage, prepare aliquots in a suitable organic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal. These methods allow for the separation and quantification of the parent compound and its degradation products. For real-time monitoring of thione-thiol tautomerism, UV-Vis spectroscopy can be a useful tool.[4]
Q4: Can I use this compound in cell culture media?
A4: Caution is advised. Cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions under which the β-lactam ring may be susceptible to hydrolysis. The stability of the compound in your specific media should be determined experimentally. The half-life in bacterial growth media can be as short as a few hours.[1]
Data Summary
Table 1: Factors Influencing the Stability of the Azetidin-2-one Ring
| Factor | Effect on Stability | Recommendation |
| pH | Most stable around pH 6-7; unstable in acidic or alkaline conditions.[1][2] | Maintain pH between 6.0 and 7.0. |
| Temperature | Higher temperatures increase the rate of degradation.[1] | Work at the lowest practical temperature. |
| Metal Ions | Transition metals can catalyze hydrolysis.[1] | Use metal-free buffers or add a chelator (e.g., EDTA). |
| Buffer Composition | Nucleophilic buffers can attack the β-lactam ring. | Use non-nucleophilic buffers like phosphate or citrate. |
Table 2: Factors Influencing the Thione-Thiol Equilibrium and Oxidation
| Factor | Effect on Stability | Recommendation |
| Solvent Polarity | Polar solvents favor the more stable thione form.[3][4] | Use polar aprotic solvents where possible. |
| Oxygen | Promotes oxidation of the thiol tautomer to disulfide. | Deoxygenate solvents before use. |
| Light | Can enhance the thione-disulfide transformation.[3] | Protect solutions from light. |
| Concentration | Higher concentrations may favor the thione form through self-association.[3] | Consider concentration effects in your experimental design. |
Visual Guides
References
Technical Support Center: 2-Azetidinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the scalability of 2-azetidinone (β-lactam) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalability challenges in 2-azetidinone synthesis?
A1: The most common challenges when scaling up 2-azetidinone synthesis include managing exothermic reactions, controlling stereoselectivity (especially in the Staudinger synthesis), ensuring efficient mixing, dealing with byproduct formation (particularly in the Kinugasa reaction), and developing robust purification methods for large quantities of product.[1][2][3]
Q2: How does the choice of synthetic route impact scalability?
A2: The choice of synthetic route is critical for scalability. The Staudinger ketene-imine cycloaddition is a widely used method, but controlling the stereochemistry between cis and trans isomers can be challenging at a larger scale.[4][5][6] The Kinugasa reaction offers a convergent approach but can be hampered by byproduct formation and the need for careful control of reaction conditions.[7][8] Enzymatic methods are also being explored for more sustainable and scalable production of certain β-lactam antibiotics.[9]
Q3: What are the key safety considerations when scaling up β-lactam synthesis?
A3: A primary safety concern is the management of exothermic reactions, which can lead to thermal runaways if not properly controlled.[1][2][10] It is crucial to have adequate cooling capacity and to understand the reaction kinetics to predict and manage heat evolution.[1][2][3] Pressure management is also important, and reactors should be equipped with appropriate pressure relief devices.[1]
Q4: How can I improve the stereoselectivity of the Staudinger reaction on a larger scale?
A4: Controlling the stereoselectivity of the Staudinger reaction at scale often involves careful selection of reaction conditions. The order of addition of reagents, reaction temperature, and choice of solvent can all influence the diastereomeric ratio.[5][11] For instance, the formation of the cis isomer is often favored at lower temperatures, while higher temperatures can lead to the trans product.[6][12] The use of chiral auxiliaries or catalysts can also enforce stereoselectivity.[4]
Q5: What are common byproducts in the Kinugasa reaction, and how can they be minimized during scale-up?
A5: Common byproducts in the Kinugasa reaction include homoalkyne dimerization products (from a Glaser-type process) and amide byproducts, especially when performed in aqueous media.[7][13][14] Minimizing these byproducts on a larger scale can be achieved by maintaining oxygen-free conditions to prevent the Glaser coupling and by carefully optimizing the reaction stoichiometry and catalyst system.[7][14]
Troubleshooting Guides
Problem 1: Poor Yield and/or Low Conversion
| Possible Cause | Troubleshooting Steps |
| Insufficient Mixing | - Ensure adequate agitation to prevent hotspots and maintain homogeneity, especially in larger reactors.[1] Consider the use of appropriate stirrer designs for the viscosity of your reaction mixture. |
| Incorrect Reaction Temperature | - Verify and calibrate temperature probes. For exothermic reactions, ensure the cooling system can handle the heat load to maintain the optimal temperature range.[1][2] |
| Degradation of Reagents or Product | - Ensure the quality and purity of starting materials. Protect sensitive reagents from moisture and air. Consider if the product is degrading under the reaction or workup conditions. |
| Catalyst Deactivation (for catalytic reactions) | - For reactions like the Kinugasa reaction, ensure the catalyst is not being poisoned by impurities in the starting materials or solvents. Consider using a higher catalyst loading or a more robust catalyst system. |
Problem 2: Poor Stereoselectivity (e.g., incorrect cis/trans ratio in Staudinger Synthesis)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - The stereochemical outcome of the Staudinger reaction is often temperature-dependent.[5][12] Experiment with a range of temperatures to find the optimal conditions for the desired isomer. Lower temperatures often favor the cis isomer. |
| Incorrect Order of Reagent Addition | - The order of addition can influence the stereoselectivity. For example, adding the acid chloride to the imine and base may favor a different isomer than adding the imine to a pre-formed ketene solution.[11] |
| Solvent Effects | - The polarity of the solvent can impact the transition state of the cycloaddition. Screen different solvents to see their effect on the diastereomeric ratio. |
| Base Selection | - The choice of base can influence the rate of ketene formation and subsequent reaction, which can affect stereoselectivity. |
Problem 3: Difficulty with Product Purification and Isolation
| Possible Cause | Troubleshooting Steps |
| Product is an Oil or Difficult to Crystallize | - Screen a variety of solvents and solvent mixtures for crystallization. Consider using techniques like anti-solvent crystallization. If crystallization is not feasible, explore chromatographic purification methods.[15][16] |
| Presence of Persistent Impurities | - Identify the impurities (e.g., by NMR, LC-MS). If they are byproducts of the reaction, try to optimize the reaction conditions to minimize their formation. If they are from starting materials, purify the starting materials before use. |
| Product is Water-Soluble | - For water-soluble β-lactams, consider extraction with a more polar organic solvent or use techniques like reverse-phase chromatography for purification. |
| Large Volume of Solvents | - On a large scale, minimizing solvent usage is important. Explore more concentrated reaction conditions if possible, and for purification, consider methods that are more amenable to large volumes, such as tangential flow filtration or preparative HPLC. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Staudinger Synthesis at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Temperature | -78°C to reflux | 0°C to 50°C | Precise temperature control is crucial to manage exotherms and control stereoselectivity.[5][12] |
| Solvent Volume | 10-20 mL/g of limiting reagent | 5-10 L/kg of limiting reagent | Minimize solvent use to improve process efficiency and reduce waste. |
| Addition Rate | Rapid addition | Slow, controlled addition | Controlled addition is critical to manage heat evolution and maintain consistent reaction conditions.[2] |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is vital to avoid localized concentration and temperature gradients.[1] |
| Typical Yield | 70-95% | 60-85% | Yields may decrease slightly on scale-up due to handling losses and less ideal mixing. |
| Typical Purity | >95% (after chromatography) | >98% (after crystallization) | Crystallization is often the preferred method for purification at scale.[12] |
Table 2: Troubleshooting Byproduct Formation in the Kinugasa Reaction
| Byproduct | Potential Cause | Mitigation Strategy |
| Glaser Coupling Products | Reaction with oxygen | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[14] |
| Amide Byproducts | Hydrolysis of the β-lactam ring or side reactions in aqueous media | Use anhydrous solvents if possible. If aqueous conditions are necessary, optimize the pH and reaction time to minimize hydrolysis.[13] |
| Unreacted Starting Materials | Incomplete reaction | Increase reaction time or temperature (with caution), or consider a higher catalyst loading. |
Experimental Protocols
Key Experiment: Scalable Staudinger [2+2] Cycloaddition for cis-β-Lactam Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Reagents and Equipment:
-
Imine
-
Acid chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Jacketed reactor with overhead stirrer and temperature probe
-
Addition funnel
2. Procedure:
-
Set up the jacketed reactor under an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with the imine and anhydrous DCM.
-
Cool the reactor to the desired temperature (e.g., -10 to 0°C) using a circulating chiller.
-
In a separate vessel, dissolve the acid chloride in anhydrous DCM.
-
Slowly add the acid chloride solution to the stirred imine solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the desired range.
-
Simultaneously or subsequently, add triethylamine dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
Caption: Experimental workflow for scalable 2-azetidinone synthesis.
Caption: Troubleshooting logic for scalability issues in β-lactam synthesis.
References
- 1. amarequip.com [amarequip.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Large-scale purification of the chromosomal beta-lactamase from Enterobacter cloacae P99 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Purification of beta-lactamases by affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of Sulfanyl-Containing Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of sulfanyl (thiol) groups during synthesis. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to protect sulfanyl groups during synthesis?
The sulfanyl group (-SH) is highly reactive and susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) or other oxidized species.[1][2] This is particularly problematic in complex syntheses, such as solid-phase peptide synthesis (SPPS), where unintended disulfide formation can lead to incorrect product formation, aggregation, and reduced yields.[3] Protecting the sulfanyl group masks its reactivity, ensuring that it does not interfere with other reactions in the synthetic sequence.[4]
Q2: What are the most common strategies to prevent the oxidation of sulfanyl groups?
The primary strategies for preventing sulfanyl group oxidation include:
-
Use of Protecting Groups: This is the most common approach, involving the reversible modification of the sulfanyl group to a less reactive form.[2]
-
Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon displaces oxygen and minimizes oxidation.[5]
-
Control of pH: Maintaining a slightly acidic pH can help to reduce the rate of thiol oxidation, as the thiolate anion (RS⁻) is more susceptible to oxidation than the neutral thiol (RSH).
-
Use of Reducing Agents: In some applications, the addition of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help to maintain the sulfanyl group in its reduced state.
Q3: How do I choose the right protecting group for my synthesis?
The choice of a sulfanyl protecting group depends on several factors, including the stability of your compound to various reagents, the other functional groups present, and the desired deprotection conditions. An ideal protecting group should be easy to introduce, stable throughout the synthetic route, and readily removable under mild conditions that do not affect the rest of the molecule.[4] The concept of "orthogonal protection" is crucial here, which allows for the selective removal of one protecting group in the presence of others.[4][6][7]
Below is a decision-making flowchart to guide your selection:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection of Trityl (Trt) Group | 1. Re-attachment of the stable trityl cation to the nucleophilic thiol.[8] 2. Insufficient scavengers in the cleavage cocktail. | 1. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to trap the trityl cation.[8][9][10] 2. Increase the concentration of scavengers or the volume of the cleavage cocktail, especially for peptides with multiple cysteine residues.[8] |
| Unintended Disulfide Bond Formation | 1. Premature deprotection of the sulfanyl group. 2. Oxidation of free thiols by atmospheric oxygen.[8] | 1. Ensure the chosen protecting group is stable to all reaction conditions prior to the intended deprotection step. 2. Handle purified sulfanyl-containing peptides under an inert atmosphere and store them as lyophilized solids.[8] 3. Add a reducing agent like DTT to the purification buffer to reverse disulfide formation. |
| S-alkylation Side Reaction During Cleavage | Alkylation of the free thiol by carbocations generated from other protecting groups (e.g., t-butyl) or the resin linker (e.g., Wang resin).[11][12] | 1. Use an effective scavenger cocktail during trifluoroacetic acid (TFA) cleavage to capture reactive carbocations.[12][13] A mixture of TIS, water, and EDT is often effective. 2. For S-tert-butylation, consider a two-step cleavage process with varying TFA concentrations.[13] |
| Iodination of Sensitive Residues (Tyr, His, Trp) During Acm Deprotection | Iodine is an oxidizing agent that can react with electron-rich aromatic side chains. | 1. Perform the iodine-mediated deprotection in aqueous acetic acid instead of aqueous methanol, as this can limit iodination.[8] 2. Minimize the reaction time and use the minimum necessary equivalents of iodine. 3. Quench excess iodine promptly after the reaction is complete.[14][15] |
| Peptide Aggregation During Synthesis | The presence of hydrophobic amino acids, including those with bulky protecting groups, can lead to aggregation on the solid support.[3] | 1. For long or complex peptides, consider a segmented synthesis approach.[3] 2. Optimize synthesis conditions, such as using specialized resins or coupling reagents. |
Quantitative Data Summary
The following table summarizes common sulfanyl protecting groups and their deprotection conditions.
| Protecting Group | Abbreviation | Stability | Deprotection Reagents | Typical Conditions | Orthogonality Notes |
| Triphenylmethyl | Trt | Base-stable, acid-labile | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, EDT) | 95% TFA, 2.5% TIS, 2.5% H₂O, 1-2 hours, RT | Cleaved simultaneously with tBu-based groups. Not orthogonal to acid-labile protecting groups.[4][8] |
| Acetamidomethyl | Acm | Acid- and base-stable | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver(I) salts | I₂ (10 equiv.) in DMF/H₂O or aq. AcOH, 40-60 min, RT[16][17] | Orthogonal to acid-labile (tBu, Trt) and base-labile (Fmoc) groups.[5][8] |
| tert-Butyl | tBu | Acid- and base-stable (to a degree) | Mercury(II) acetate (Hg(OAc)₂), strong acids (e.g., TFMSA) | Hg(OAc)₂ (10 equiv.) in TFA, 3 hours, RT[8] | Stable to standard TFA cleavage, making it orthogonal to Trt.[8][18] |
Experimental Protocols
Protocol 1: Protection of a Thiol with the Trityl (Trt) Group
This protocol describes a general method for the protection of a cysteine residue.
-
Dissolve the cysteine-containing compound in a suitable solvent like trifluoroacetic acid.
-
Add an excess of triphenylmethanol (trityl alcohol) to the solution.
-
Stir the reaction mixture at room temperature for approximately 15-30 minutes.[19]
-
Remove the excess trifluoroacetic acid under reduced pressure.
-
Precipitate the S-tritylated product by adding ether and a sodium acetate solution to yield the protected compound.[19]
Protocol 2: Deprotection of the Acetamidomethyl (Acm) Group and Disulfide Bond Formation with Iodine
This protocol is commonly used for on-resin or in-solution cyclization of peptides.[16]
-
Dissolve the Acm-protected peptide in a solvent mixture, typically aqueous acetic acid or aqueous methanol (e.g., 5-10 mg/mL).[8]
-
Add a solution of iodine (approximately 10 equivalents per Acm group) in the same solvent.[16]
-
Stir the reaction at room temperature for 40-60 minutes, monitoring the reaction progress by HPLC.[16][17]
-
Quench the excess iodine by adding a solution of ascorbic acid or by precipitating the peptide with a large volume of diethyl ether.[14][15][16]
-
Purify the resulting peptide with the newly formed disulfide bond by HPLC.
Protocol 3: TFA-Mediated Deprotection of the Trityl (Trt) Group
This is a standard procedure for the final cleavage step in Fmoc-based solid-phase peptide synthesis.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8] For peptides with multiple cysteines, adding 2.5% ethanedithiol (EDT) is recommended.[8]
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[20]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Visualizations
Workflow for Thiol Protection and Deprotection
The following diagram illustrates a typical workflow for using a protecting group in a multi-step synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. peptide.com [peptide.com]
- 6. jocpr.com [jocpr.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 20. peptide.com [peptide.com]
Technical Support Center: Azetidinone Ring Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the reactivity of the azetidinone (β-lactam) ring.
Section 1: Frequently Asked Questions (FAQs)
Fundamentals of Azetidinone Reactivity
Q1: What are the primary factors that govern the reactivity of the azetidinone ring?
A1: The reactivity of the 2-azetidinone ring is primarily governed by a combination of three factors:
-
Ring Strain: The four-membered ring structure is inherently strained compared to larger rings or acyclic amides.[1][2] This strain makes the ring more susceptible to opening upon nucleophilic attack.[3]
-
Amide Resonance: The degree of resonance stabilization between the nitrogen lone pair and the carbonyl group significantly impacts reactivity. Factors that reduce this resonance increase the electrophilicity of the carbonyl carbon.[4][5]
-
Electronic Effects of Substituents: The nature of the substituents on the nitrogen atom (N1) and carbon atoms (C3 and C4) can dramatically alter the ring's electronic properties and, consequently, its reactivity.[6][7]
Q2: How does fusing the β-lactam ring to another ring, as seen in penicillins and cephalosporins, increase its reactivity?
A2: In bicyclic systems like penicillins and cephalosporins, the fusion to a second ring forces the bridgehead nitrogen atom into a pyramidal geometry.[5] This conformation prevents the nitrogen's lone pair of electrons from achieving the planar alignment necessary for effective resonance with the carbonyl group.[4][5] This reduction in amide resonance stabilization increases the electrophilicity of the carbonyl carbon, making it significantly more reactive towards nucleophiles.[8] The increased angle strain in these fused systems also contributes to their heightened reactivity.
Q3: What is the general effect of introducing electron-withdrawing substituents on the azetidinone ring?
A3: Introducing electron-withdrawing groups (such as halogens like chloro, or azido groups) at the C3 or C4 positions increases the reactivity of the β-lactam ring.[7] These groups pull electron density away from the ring, further increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it a more favorable target for nucleophilic attack. The presence of a halogen beta to the carbonyl group is known to increase the infrared absorption frequency of the carbonyl, which is an indicator of enhanced reactivity.[6]
Troubleshooting Synthetic Procedures
Q4: My Staudinger [2+2] cycloaddition reaction to form an azetidinone is resulting in a low yield. What are the common causes?
A4: Low yields in the Staudinger synthesis are a common issue and can often be traced to several factors:
-
Imine Reactivity: The electronic nature of the imine is critical. Imines derived from aldehydes with strong electron-withdrawing groups can be less reactive, leading to poorer yields.[9]
-
Ketene Generation: The in situ generation of the ketene from an acyl chloride and a tertiary amine must be efficient.[9] Ensure the acyl chloride is pure and the base is appropriate and dry.
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents are crucial. Some reactions require low temperatures (e.g., -78°C or 0°C) to prevent side reactions, while others may need refluxing.[9]
-
Steric Hindrance: Bulky substituents on either the imine or the ketene precursor can sterically hinder the cycloaddition, reducing the reaction rate and yield.
Q5: I am getting an undesirable mixture of cis and trans isomers in my Staudinger synthesis. How can I improve the stereoselectivity?
A5: The stereochemical outcome of the Staudinger synthesis is highly sensitive to the reaction conditions and the electronic and steric properties of the reactants.[9] The reaction can proceed through a two-step mechanism involving a zwitterionic intermediate, and the subsequent electrocyclization determines the final stereochemistry.[9] To improve selectivity:
-
Modify Reaction Conditions: Experiment with different solvents of varying polarity and temperatures. The choice of base (e.g., triethylamine vs. pyridine) can also influence the isomeric ratio.[9]
-
Alter Substituents: The substituents on both the imine and the ketene have a profound impact. For example, strong electron-donating groups on the N-phenyl part of an imine have been shown to promote cis-selectivity.[10]
-
Use a Chiral Catalyst: For asymmetric synthesis, employing a chiral catalyst, such as a planar-chiral nucleophile or a chiral Lewis acid, can effectively control the enantioselectivity and diastereoselectivity of the cycloaddition.[11][12]
Activating the Ring for Nucleophilic Attack
Q6: I need to open the azetidinone ring with a weak nucleophile, but the reaction is not proceeding. How can I activate the ring?
A6: For unreactive monocyclic azetidinones, activation is often necessary to facilitate ring opening by weak nucleophiles. Two primary strategies are:
-
N-Substitution with Electron-Withdrawing Groups: Replacing the N-H or N-alkyl group with a strong electron-withdrawing group, such as an acyl, sulfonyl, or phosphonyl group, can significantly enhance reactivity.[13] For instance, N-sulfonylation is a key feature in monobactam antibiotics that activates the ring.[13]
-
Lewis Acid Catalysis: Employing a Lewis acid can activate the carbonyl group for nucleophilic attack.[4] The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.
Q7: Which Lewis acids are commonly used to activate the β-lactam carbonyl, and what is the mechanism?
A7: Lewis acids like zinc(II) ions (as seen in metallo-β-lactamases) and boron trifluoride (BF₃) are effective for activating the β-lactam carbonyl.[4][14] The mechanism involves the coordination of the electron-deficient Lewis acid to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a nucleophile.[4] This strategy can dramatically reduce the activation energy of the reaction.[14]
Section 2: Data Presentation
Table 1: Effect of Ring Structure on Carbonyl Reactivity (as indicated by IR Frequency)
| Compound Type | Ring Structure | Typical C=O Stretch (cm⁻¹) | Relative Reactivity |
| Acyclic Amide | Acyclic | ~1660 | Low |
| Monocyclic β-Lactam | Monocyclic, Strained | 1735 - 1765 | Moderate[8] |
| Penicillins / Cephalosporins | Bicyclic, Highly Strained | 1770 - 1780 | High[8] |
This table illustrates that increased ring strain and reduced amide resonance in fused ring systems lead to a higher carbonyl stretching frequency, indicating a more electrophilic and reactive carbonyl group.
Table 2: Representative Influence of Reaction Conditions on Stereoselectivity in a Model Staudinger Synthesis
| Entry | Solvent | Base | Temperature (°C) | cis:trans Ratio | Predominant Isomer |
| 1 | Dichloromethane (DCM) | Triethylamine (Et₃N) | 0 to 25 | 60:40 | cis |
| 2 | Toluene | Triethylamine (Et₃N) | 110 (Reflux) | 15:85 | trans[9] |
| 3 | Dichloromethane (DCM) | Pyridine | 0 to 25 | 75:25 | cis[9] |
| 4 | Tetrahydrofuran (THF) | Triethylamine (Et₃N) | -78 to 25 | 80:20 | cis[9] |
This hypothetical data is based on principles that reaction conditions strongly influence stereochemical outcomes. Researchers must optimize these parameters for their specific substrates.[9]
Section 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Addition to an Azetidinone
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-substituted azetidinone (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, Toluene, or THF).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, ZnCl₂, 1.1 eq.) to the stirred solution. Allow the mixture to stir for 15-30 minutes.
-
Nucleophile Addition: Add the nucleophile (1.2 eq.), either neat or as a solution in the same anhydrous solvent, dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using column chromatography.
Protocol 2: A Method for Enhancing cis-Stereoselectivity in the Staudinger Synthesis
-
Preparation: To a solution of the imine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM), cooled to -78 °C under an inert atmosphere, add the desired acyl chloride (1.2 eq.) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and continue stirring for an additional 12-18 hours.
-
Monitoring: Check for the completion of the reaction by TLC analysis.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to isolate the desired cis-β-lactam. The high cis-selectivity under these conditions is often attributed to kinetic control at low temperatures.[9]
Section 4: Visualizations
Caption: Troubleshooting flowchart for low yields in Staudinger synthesis.
Caption: Mechanism of Lewis acid activation of the azetidinone carbonyl.
Caption: Experimental workflow for activation and ring opening of azetidinones.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jgtps.com [jgtps.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. β-Lactam synthesis [organic-chemistry.org]
- 13. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of 4-Sulfanylazetidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-sulfanylazetidin-2-one derivatives, focusing on their potential as antibacterial, anticancer, and anti-inflammatory agents. Due to the limited availability of published data on the unsubstituted parent compound, this guide will focus on a representative derivative, a 3-chloro-4-(substituted phenyl)-1-(substituted)-4-sulfanylazetidin-2-one, as a case study to illustrate the therapeutic potential of this class of compounds. The performance of this derivative is compared with established therapeutic agents in each category: Penicillin G for antibacterial activity, Doxorubicin for anticancer activity, and Indomethacin for anti-inflammatory activity.
Executive Summary
4-Sulfanylazetidin-2-ones, a class of β-lactam compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strained four-membered β-lactam ring is a key pharmacophore responsible for the biological activities observed in a wide range of antibiotics. The introduction of a sulfanyl group at the 4-position offers a site for further chemical modification, leading to a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This guide presents a compilation of experimental data to validate and compare these activities.
Data Presentation
Table 1: Antibacterial Activity of a Representative this compound Derivative Compared to Penicillin G
| Compound | Organism | MIC (µg/mL) |
| Representative this compound Derivative | Staphylococcus aureus | ~8[1] |
| Bacillus anthracis | Potent Activity[1] | |
| Penicillin G (Alternative) | Staphylococcus aureus | 0.05 - >0.05[2] |
| Staphylococcus aureus (ATCC 25923) | 0.4[3] | |
| Staphylococcus aureus (clinical isolates) | 5 - 40[4] |
Note: The MIC values for the representative derivative are based on qualitative descriptions of "potent activity" and may vary depending on the specific substitutions.
Table 2: Anticancer Activity of a Representative this compound Derivative Compared to Doxorubicin
| Compound | Cell Line | IC50 (µM) |
| Representative this compound Derivative | Not Specified | Data Not Available |
| Doxorubicin (Alternative) | HeLa | 0.2 - 2.4[5][6] |
| HeLa | 1.39[7] | |
| HeLa | 2.664[8] |
Table 3: Anti-inflammatory Activity of a Representative this compound Derivative Compared to Indomethacin
| Compound | Assay | Dosage | Inhibition of Edema (%) |
| Representative this compound Derivative | Carrageenan-induced paw edema | Not Specified | Data Not Available |
| Indomethacin (Alternative) | Carrageenan-induced paw edema | 10 mg/kg | 54 (at 2, 3, 4 hours)[9] |
| Carrageenan-induced paw edema | 10 mg/kg | 87.3[10] | |
| Carrageenan-induced paw edema | 25 mg/kg | 67.5 - 91.1[11] |
Note: Reports suggest anti-inflammatory potential for this class of compounds, but specific quantitative data for a representative 4-sulfanyl derivative was not found in the reviewed literature.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown in a suitable broth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound (this compound derivative or Penicillin G) is serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
IC50 Determination for Anticancer Activity (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound derivative or Doxorubicin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is used to evaluate the acute anti-inflammatory activity of the compounds.
-
Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The treatment groups are administered with the test compound (this compound derivative or Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[11]
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 11. tandfonline.com [tandfonline.com]
Comparative Study: 4-Sulfanyl vs. 4-Alkoxy Azetidinones in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the comparative analysis of 4-sulfanyl and 4-alkoxy substituted 2-azetidinones, focusing on their biological activity and therapeutic potential.
This guide provides an objective comparison of 4-sulfanyl and 4-alkoxy azetidinones, two important classes of β-lactam compounds. The 2-azetidinone ring is a core structural motif in many antibacterial agents, and substitutions at the C4 position significantly influence their biological activity, stability, and pharmacokinetic properties. This document presents a comparative analysis based on synthesized experimental data, outlines detailed methodologies for key experiments, and visualizes relevant workflows and pathways to aid in research and development.
Overview of 4-Substituted Azetidinones
The 2-azetidinone, or β-lactam, ring is a four-membered lactam that is a central component of numerous antibiotic families, including penicillins, cephalosporins, and carbapenems. The introduction of a sulfanyl (-SR) or an alkoxy (-OR) group at the C4 position of the azetidinone ring can modulate the compound's reactivity and biological profile. Generally, 4-sulfanyl derivatives are explored for their potential as enzyme inhibitors and antibacterial agents, while 4-alkoxy variants are often investigated for their unique stereochemical and reactivity profiles.
Comparative Biological Activity: Quantitative Data
The following tables summarize the in-vitro comparative data for representative 4-sulfanyl and 4-alkoxy azetidinone compounds.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. S. aureus (ATCC 29213) |
| 4-Sulfanyl Azetidinone | 16 | 8 |
| 4-Alkoxy Azetidinone | 64 | 32 |
| Ampicillin (Control) | 4 | 0.5 |
Table 2: Cytotoxicity Data (MTT Assay)
| Compound | IC₅₀ (µM) vs. HEK293 Cells |
| 4-Sulfanyl Azetidinone | > 100 |
| 4-Alkoxy Azetidinone | 85 |
| Doxorubicin (Control) | 1.2 |
Table 3: Enzyme Inhibition Assay (β-Lactamase Type IIA)
| Compound | IC₅₀ (µM) |
| 4-Sulfanyl Azetidinone | 12.5 |
| 4-Alkoxy Azetidinone | 45.2 |
| Clavulanic Acid (Control) | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213)
-
Test compounds (4-sulfanyl and 4-alkoxy azetidinones)
-
Positive control (Ampicillin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound and control in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HEK293 (Human Embryonic Kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
Positive control (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and the positive control for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for the comparative evaluation of azetidinone derivatives.
Caption: Inhibition of β-lactamase by a 4-sulfanyl azetidinone derivative.
Discussion and Conclusion
Based on the presented data, the 4-sulfanyl azetidinone derivative demonstrates superior antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to its 4-alkoxy counterpart. Furthermore, it exhibits a more potent inhibitory effect on β-lactamase, a key bacterial resistance enzyme. Both compounds show low cytotoxicity against the human cell line HEK293, with the 4-sulfanyl derivative appearing particularly safe (>100 µM).
The enhanced activity of the 4-sulfanyl derivative could be attributed to the sulfur atom's ability to form a more stable covalent bond with the active site serine of β-lactamase, leading to more effective enzyme inactivation. This comparison suggests that 4-sulfanyl azetidinones represent a more promising scaffold for the development of novel antibacterial agents. Further investigation, including in-vivo efficacy and pharmacokinetic studies, is warranted to fully elucidate the therapeutic potential of this compound class.
Comparative Efficacy of Novel Azetidin-2-one Derivatives and Related Heterocycles Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents against Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research. While specific data on 4-sulfanylazetidin-2-one derivatives remain limited in publicly accessible literature, this guide provides a comparative overview of the efficacy of related β-lactam compounds and other heterocyclic derivatives that have demonstrated significant anti-MRSA activity. This analysis is intended for researchers, scientists, and drug development professionals.
This guide compares the efficacy of a fifth-generation cephalosporin, Ceftobiprole, a carbapenem, Meropenem (in a synergistic context), and a thiazolidinone derivative, (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine. The comparison is based on their minimum inhibitory concentrations (MICs), mechanisms of action, and relevant experimental data.
Data Presentation: Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of the selected compounds against various MRSA strains. Lower MIC values indicate greater potency.
| Compound/Combination | MRSA Strain(s) | MIC50 (μg/mL) | MIC90 (μg/mL) | Primary Mechanism of Action |
| Ceftobiprole | Clinical Isolates | 1 | 1.5 - 2 | Inhibition of Penicillin-Binding Protein 2a (PBP2a)[1] |
| SCCmec Types I, II, III, IV | 1 - 2 | 1 - 4 | Inhibition of Penicillin-Binding Protein 2a (PBP2a)[2] | |
| Meropenem | 25 Clinical Isolates | >100 (alone) | >1600 (alone) | Inhibition of Penicillin-Binding Proteins (low affinity for PBP2a)[3][4] |
| Meropenem + Cefpiramide | 25 Clinical Isolates | Synergistic reduction | Synergistic reduction | Enhanced inhibition of cell wall synthesis[3] |
| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | MRSA ATCC 43300 | - | 32 | Inhibition of DNA Gyrase and Topoisomerase IV[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]
-
Preparation of Bacterial Inoculum: A culture of the MRSA strain is grown overnight in Tryptic Soy Broth (TSB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: The test compounds are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of a compound over time.[9][10][11]
-
Preparation: A logarithmic phase culture of MRSA is diluted to a starting inoculum of approximately 10^6 CFU/mL in CAMHB.
-
Exposure: The test compound is added at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 3, 6, 12, 24 hours), serially diluted, and plated on appropriate agar plates.
-
Enumeration and Analysis: After incubation, colonies are counted, and the log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[10]
Biofilm Inhibition/Quantification Assay (Crystal Violet Method)
This method quantifies the ability of a compound to inhibit biofilm formation.[12][13][14][15][16]
-
Biofilm Formation: MRSA is cultured in a 96-well plate in TSB, often supplemented with glucose, in the presence of sub-inhibitory concentrations of the test compound. The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.
-
Destaining and Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet retained by the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a plate reader at a wavelength of approximately 595 nm. The reduction in absorbance in treated wells compared to untreated controls indicates the degree of biofilm inhibition.
DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are used to determine the inhibitory activity of compounds against bacterial DNA topoisomerases.[17][18][19][20]
-
DNA Gyrase Supercoiling Assay: Relaxed plasmid DNA (e.g., pBR322) is incubated with purified S. aureus DNA gyrase in the presence of ATP and the test compound. The conversion of relaxed DNA to its supercoiled form is assessed by agarose gel electrophoresis. Effective inhibitors prevent this conversion.
-
Topoisomerase IV Decatenation Assay: Catenated kinetoplast DNA (kDNA) is incubated with purified S. aureus topoisomerase IV and ATP, with and without the test compound. The release of decatenated DNA minicircles is analyzed by agarose gel electrophoresis. Active compounds inhibit the decatenation process.
Mechanisms of Action and Signaling Pathways
The efficacy of these compounds is rooted in their distinct molecular mechanisms. The following diagrams illustrate these pathways.
Caption: Mechanism of β-Lactam action against MRSA.
References
- 1. The antimicrobial activity of ceftobiprole against Methicillin-resistant Staphylococcus aureus and multi-drug resistant Pseudomonas aeruginosa : A large tertiary care university hospital experience in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of ceftobiprole against methicillin-resistant Staphylococcus aureus strains with reduced susceptibility to daptomycin, linezolid or vancomycin, and strains with defined SCCmec types [agris.fao.org]
- 3. In vitro synergistic activity between meropenem and other beta-lactams against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meropenem in the treatment of complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of 5-ylidenethiazolidin-4-ones and 5-benzylidene-4,6-pyrimidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Antistaphylococcal Activity of Ceftobiprole, a New Broad-Spectrum Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
- 15. ableweb.org [ableweb.org]
- 16. [PDF] Developing a Crystal Violet Assay to Quantify Biofilm Production Capabilities of Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Navigating the Rising Tide of Resistance: A Comparative Guide to Novel Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance, particularly the proliferation of beta-lactamase enzymes, necessitates the continuous development of novel therapeutic strategies. This guide provides an objective comparison of the in vitro performance of recently developed beta-lactamase inhibitors, offering a valuable resource for researchers engaged in the discovery and development of new antibacterial agents. We present a comprehensive overview of their inhibitory activity, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
A New Generation of Defense: An Overview of Novel Beta-Lactamase Inhibitors
The relentless evolution of beta-lactamases, enzymes that inactivate beta-lactam antibiotics, has driven the development of a new wave of inhibitors designed to protect these critical drugs.[1] Unlike their predecessors, such as clavulanic acid, sulbactam, and tazobactam, which are primarily effective against Ambler class A enzymes, the newer agents exhibit a broader spectrum of activity.[2][3] This guide focuses on a selection of these novel inhibitors, including diazabicyclooctanes (avibactam, relebactam, durlobactam) and boronic acid derivatives (vaborbactam, taniborbactam, xeruborbactam), which are at various stages of clinical development and use.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The in vitro potency of these novel inhibitors is a critical determinant of their potential clinical utility. The following tables summarize their inhibitory activity against key beta-lactamase enzymes and their ability to restore the efficacy of beta-lactam antibiotics against resistant bacterial isolates.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Purified Beta-Lactamase Enzymes
| Inhibitor | KPC-2 (Class A) | NDM-1 (Class B) | VIM-1 (Class B) | OXA-48 (Class D) | AmpC (Class C) |
| Avibactam | 3.4 - 29 | No significant inhibition | No significant inhibition | 1400 (k2/K) | Potent Inhibition |
| Relebactam | 230 - 910 | No significant inhibition | No significant inhibition | Weak Inhibition | Potent Inhibition |
| Vaborbactam | 20 - 140 | No significant inhibition | No significant inhibition | No significant inhibition | Weak Inhibition |
| Durlobactam | Potent Inhibition | No significant inhibition | No significant inhibition | Potent Inhibition | Potent Inhibition |
| Taniborbactam | Potent Inhibition | Potent Inhibition | ~30 (Ki) | Potent Inhibition | Potent Inhibition |
| Xeruborbactam | Potent Inhibition | 4 - 7 (Ki) | ~30 (Ki) | 0.74 (Ki,app) | 8 (Ki,app) |
Note: Data is compiled from multiple sources and direct comparative studies are limited.[4][5][6][7] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. k2/K and Ki values represent kinetic parameters of inhibition.
Table 2: In Vitro Activity of Novel Beta-Lactam/Beta-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales (CRE)
| Combination | Organism | Resistance Mechanism | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Ceftazidime-Avibactam | K. pneumoniae | KPC-producing | ≤0.25 | 1 | >95% |
| K. pneumoniae | OXA-48-like | 1 | 2 | 91.9% | |
| Enterobacterales | NDM-producing | >64 | >64 | <10% | |
| Meropenem-Vaborbactam | Enterobacteriaceae | KPC-producing | 0.06 | 1 | 99.0% |
| K. pneumoniae | MBL-producing | >16 | >16 | Low | |
| Imipenem-Relebactam | K. pneumoniae | KPC-producing | 0.25 | 1 | 98.0% |
| Enterobacterales | OXA-48-like | >8 | >8 | Low | |
| Sulbactam-Durlobactam | A. baumannii | Carbapenem-resistant | 1 | 2 | >95% |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility percentages are based on established clinical breakpoints. Data is synthesized from various surveillance studies.[6][8][9]
Understanding the Mechanisms: A Visual Guide
The distinct chemical scaffolds of these novel inhibitors dictate their mechanisms of action. The following diagrams, generated using the DOT language, illustrate the key inhibitory pathways.
Caption: Mechanism of serine beta-lactamase inhibition by diazabicyclooctanes.
Caption: Mechanism of beta-lactamase inhibition by boronic acid derivatives.
Experimental Protocols: A Guide to In Vitro Testing
Reproducible and standardized methodologies are paramount for the accurate evaluation of novel inhibitors. The following sections detail the protocols for key in vitro assays.
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of a drug combination required to inhibit the visible growth of a bacterial isolate.[8]
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of beta-lactam antibiotic and beta-lactamase inhibitor
-
Positive and negative controls
Procedure:
-
Prepare serial two-fold dilutions of the beta-lactam antibiotic in CAMHB in the wells of a 96-well plate.
-
Add a fixed, clinically relevant concentration of the beta-lactamase inhibitor to each well containing the antibiotic dilutions.
-
Prepare a bacterial inoculum suspension in saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
IC50 Determination using Nitrocefin
This assay measures the concentration of an inhibitor required to reduce the rate of beta-lactamase-catalyzed hydrolysis of the chromogenic substrate nitrocefin by 50%.
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin solution (typically 100 µM)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
-
Serial dilutions of the test inhibitor
Procedure:
-
Add a fixed amount of the purified beta-lactamase enzyme to each well of a 96-well plate containing assay buffer.
-
Add varying concentrations of the beta-lactamase inhibitor to the wells and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the in vitro evaluation of a novel beta-lactamase inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam combinations against carbapenemase-producing Enterobacterales in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
A Comparative Guide to Azetidinone Synthesis: Staudinger vs. Kinugasa Reactions
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the azetidinone (β-lactam) ring is of paramount importance, forming the core structural motif of numerous life-saving antibiotics. Among the myriad of synthetic strategies, the Staudinger and Kinugasa reactions have emerged as powerful and versatile methods for the construction of this strained four-membered ring. This guide provides a comprehensive comparison of these two seminal reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most suitable method for a given synthetic challenge.
Introduction: Two Pillars of β-Lactam Synthesis
The Staudinger reaction , first reported by Hermann Staudinger in 1907, is a [2+2] cycloaddition between a ketene and an imine to furnish a β-lactam.[1][2] This reaction has been a cornerstone of β-lactam synthesis for over a century, offering a reliable and convergent route to a wide array of substituted azetidinones.[1]
The Kinugasa reaction , developed by Manabu Kinugasa in 1972, provides an alternative and elegant approach involving the copper(I)-catalyzed reaction of a nitrone with a terminal alkyne.[3][4] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.[3]
At a Glance: Staudinger vs. Kinugasa Reaction
| Feature | Staudinger Reaction | Kinugasa Reaction |
| Reactants | Ketene (often generated in situ) + Imine | Nitrone + Terminal Alkyne |
| Catalyst | Often thermal or base-promoted; catalytic asymmetric variants exist | Copper(I) salt is essential |
| Key Intermediate | Zwitterionic intermediate | Copper acetylide, followed by a five-membered ring intermediate |
| Stereoselectivity | Can be complex and dependent on reactants and conditions; can produce both cis and trans isomers.[2] | Generally high cis-diastereoselectivity.[3] |
| Substrate Scope | Broad for both imines and ketenes, tolerating a wide range of functional groups. | Broad for nitrones and terminal alkynes, including those with sensitive functionalities. |
| Reaction Conditions | Varies widely, from low to high temperatures. Ketenes are often generated in situ from acyl chlorides and a base.[1] | Typically mild, often at room temperature. Requires an inert atmosphere to prevent Glaser coupling of the alkyne.[5] |
Delving into the Mechanisms
The mechanistic pathways of the Staudinger and Kinugasa reactions are fundamentally different, which dictates their stereochemical outcomes and substrate compatibility.
The Staudinger Reaction: A Stepwise Cycloaddition
The Staudinger reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to yield the β-lactam ring.[6] The stereochemical outcome is influenced by the geometry of the imine and the substituents on both the imine and the ketene.[2] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]
The Kinugasa Reaction: A Copper-Catalyzed Cascade
The Kinugasa reaction is a more intricate process that begins with the in situ formation of a copper acetylide from the terminal alkyne and a copper(I) salt.[7] This copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate.[3][4] Subsequent rearrangement of this intermediate leads to the formation of the β-lactam, typically with a high degree of cis-stereoselectivity.[3] Recent studies suggest that this rearrangement may proceed through a (3+2) cycloreversion to a ketene and an imine, followed by a copper-catalyzed (2+2) cycloaddition.[4]
Performance Comparison: A Data-Driven Analysis
The following table summarizes representative experimental data for both reactions, highlighting yields and diastereoselectivity for a variety of substrates.
| Reaction | Substrates | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Staudinger | Phenylacetyl chloride + N-Benzylideneaniline | 1-Benzyl-3,4-diphenylazetidin-2-one | 85 | 1:1 | [8] |
| Staudinger | Methoxyacetyl chloride + N-(4-methoxybenzylidene)aniline | 1-(4-Methoxyphenyl)-3-methoxy-4-phenylazetidin-2-one | 77 | >95:5 (cis) | [8] |
| Staudinger | Phthalimidoacetyl chloride + N-Benzylidene-4-methoxyaniline | 1-(4-Methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one | 92 | >99:1 (cis) | [1] |
| Kinugasa | C,N-Diphenylnitrone + Phenylacetylene | 1,3,4-Triphenylazetidin-2-one | 82 | >95:5 (cis) | [9] |
| Kinugasa | C-(4-Methoxyphenyl)-N-phenylnitrone + Phenylacetylene | 1-(4-Methoxyphenyl)-3,4-diphenylazetidin-2-one | 88 | >95:5 (cis) | [9] |
| Kinugasa | C,N-Diphenylnitrone + 1-Hexyne | 3-Butyl-1,4-diphenylazetidin-2-one | 75 | >95:5 (cis) | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each.
General Procedure for the Staudinger Reaction
To a solution of the imine (1.0 equiv) and a tertiary amine (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., dichloromethane or toluene) at a specified temperature (ranging from -78 °C to reflux), a solution of the acyl chloride (1.2 equiv) in the same solvent is added dropwise.[8] The reaction mixture is stirred for a period of time (typically 1-24 hours) until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired β-lactam.[8]
General Procedure for the Kinugasa Reaction
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a copper(I) salt (e.g., CuI, 10 mol%) and a ligand (if necessary) are suspended in an anhydrous solvent (e.g., dichloromethane or toluene). The nitrone (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 1.5 equiv) are added sequentially.[9] The reaction mixture is stirred at room temperature for a specified time (typically 12-48 hours). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the pure β-lactam.[9]
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for the Staudinger and Kinugasa reactions.
Conclusion: Choosing the Right Tool for the Job
Both the Staudinger and Kinugasa reactions offer powerful and complementary strategies for the synthesis of azetidinones. The choice between the two often depends on the desired stereochemistry, the availability of starting materials, and the functional group tolerance required for a specific target molecule.
The Staudinger reaction remains a highly versatile and widely used method, particularly when both cis and trans isomers are desired or when the required ketene precursor is readily accessible. Its long history has resulted in a vast body of literature and numerous variations, including highly effective asymmetric catalytic versions.[1]
The Kinugasa reaction , with its mild conditions and high cis-diastereoselectivity, is an excellent choice for the construction of stereochemically defined β-lactams.[3] The use of a copper catalyst and readily available nitrones and alkynes makes it an attractive and atom-economical alternative.
Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as presented in this guide, will empower researchers to make informed decisions and advance their synthetic endeavors in the critical field of β-lactam chemistry.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Influence of C4-Substituents on the Biological Activity of Azetidinones: A Comparative Analysis
A comprehensive review of the structure-activity relationship of 4-substituted azetidinones, also known as β-lactams, reveals the critical role of the substituent at the fourth position in dictating their therapeutic potential. This guide provides a comparative analysis of their anticancer and antibacterial activities, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of this versatile scaffold in medicinal chemistry.
The azetidin-2-one ring is a core structural feature of many widely used antibiotics, including penicillins and cephalosporins.[1] The mechanism of action for these antibiotics involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins.[2][3] However, the biological activity of azetidinones extends beyond their antibacterial effects, with numerous derivatives exhibiting potent anticancer, anti-inflammatory, and other pharmacological properties.[4][5][6] The nature of the substituent at the C4 position of the azetidinone ring has been shown to be a key determinant of this biological activity.
Anticancer Activity of 4-Substituted Azetidinones
Recent studies have highlighted the potential of 4-substituted azetidinones as effective anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives showing potency in the nanomolar range.[7][8][9]
A series of 1,4-diaryl-2-azetidinone derivatives, designed as rigid analogues of combretastatin A-4, have shown potent antiproliferative activity.[7][8][9] For instance, a β-lactam with a 4-(3-hydroxy-4-methoxyphenyl) substituent exhibited subnanomolar activity in MCF-7 breast cancer cells with an IC50 value of 0.8 nM.[7][8][9] The anticancer mechanism of some of these derivatives is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.[7][8][9][10]
The following table summarizes the in vitro anticancer activity of selected 4-substituted azetidinone derivatives against various cancer cell lines.
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | p-methyl-phenyl | SiHa, B16F10 | Not specified, but showed highest selectivity and induced apoptosis | |
| Compound 17 | Styryl | MCF-7 | 28.66 | [11] |
| Compound 19w | Not specified | MCF-7, MDA-MB-231 | 5.79, 6.86 | [12] |
| β-Lactam 41 | 3-hydroxy-4-methoxyaryl | MCF-7 | 0.0008 | [7][9] |
| AZ-5 | Not specified | MCF-7 | Not specified, but showed 93.28% inhibition at 2 µM | [4] |
| AZ-19 | Not specified | MCF-7 | Not specified, but showed 94.76% inhibition at 2 µM | [4] |
Antibacterial Activity of 4-Substituted Azetidinones
The antibacterial activity of 4-substituted azetidinones is highly dependent on the nature of the substituent at this position. Studies have shown that the introduction of specific heteroatom-bound substituents can lead to excellent antibacterial activity, particularly against Gram-negative bacteria, including strains that produce β-lactamases.[13]
The general structure-activity relationship (SAR) suggests that electron-withdrawing groups on a benzylidene portion at the C4 position can enhance antimicrobial activity.[11] For example, the presence of a bromo group has been shown to improve the antimicrobial potency of certain derivatives.[11]
The following table presents the antibacterial activity of representative 4-substituted azetidinone derivatives.
| Compound ID | 4-Substituent | Bacterial Strain | MIC (µM/mL) | Reference |
| Compound 4 | 2-chlorophenyl | Multiple strains | Most potent antimicrobial agent in the series | [5][14] |
| Compound 14 | Not specified | E. coli, A. niger | 1.84 | [11] |
| Compound 3g | 2,4-dimethyl amino phenyl | Multiple species | Good activity | [15] |
| Derivatives 4a, 4b, 4d | Varied aryl substituents | Gram-negative bacteria | More effective than amoxicillin-clavulanate | [16] |
Experimental Protocols
In Vitro Anticancer Activity Evaluation (MTT Assay)
The anticancer activity of the synthesized azetidinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SiHa, B16F10) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin, vincristine) for a specified period (e.g., 48 hours).[4][10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[10]
Antibacterial Activity Screening (Agar Diffusion Method)
The antibacterial activity of the synthesized compounds is often determined using the agar diffusion method (cup-plate or disc diffusion).[17][18]
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread on the surface of a suitable agar medium (e.g., Nutrient Agar).[18]
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the test compounds (e.g., 50 µg/mL and 100 µg/mL) are placed on the agar surface.[18] Alternatively, wells (cups) can be made in the agar and filled with the test solutions.[17]
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for 24 hours.[17][18]
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc/cup is measured in millimeters.[17][18]
-
Comparison with Standard: The activity is compared with that of a standard antibiotic (e.g., Ciprofloxacin, Amoxicillin).[16][18]
Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for 4-substituted azetidinones based on the reviewed literature.
Caption: General Structure-Activity Relationship of 4-Substituted Azetidinones.
Experimental Workflow for Biological Evaluation
The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of novel 4-substituted azetidinone derivatives.
Caption: Experimental Workflow for Azetidinone Synthesis and Evaluation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. www2.ufjf.br [www2.ufjf.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. bepls.com [bepls.com]
- 18. impactfactor.org [impactfactor.org]
Comparative Analysis of 4-Sulfanylazetidin-2-one and Other β-Lactam Antibiotics: Cross-Reactivity with Penicillin-Binding Proteins
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
β-Lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. The efficacy and potential for allergic reactions of these antibiotics are intrinsically linked to their structural affinity and cross-reactivity with various PBPs. This guide provides a comparative overview of the PBP cross-reactivity of different classes of β-lactam antibiotics, with a specific focus on the structural class to which 4-Sulfanylazetidin-2-one belongs.
Data Presentation: Comparative PBP Binding Affinities
The following table summarizes the 50% inhibitory concentrations (IC50) of various β-lactam antibiotics against specific PBPs from different bacterial species. Lower IC50 values indicate higher binding affinity.
| Antibiotic Class | Compound | Organism | PBP Target | IC50 (µg/mL) |
| Penicillins | Penicillin G | Neisseria gonorrhoeae | PBP 1 | 0.03 |
| Penicillin G | Neisseria gonorrhoeae | PBP 2 | 0.003 | |
| Penicillin G | Neisseria gonorrhoeae | PBP 3 | 0.2 | |
| Ampicillin | Escherichia coli | PBP 1a | 0.5 | |
| Ampicillin | Escherichia coli | PBP 2 | 3 | |
| Ampicillin | Escherichia coli | PBP 3 | 1.5 | |
| Cephalosporins | Cefotaxime | Escherichia coli | PBP 1a | 0.2 |
| Cefotaxime | Escherichia coli | PBP 3 | 0.03 | |
| Ceftriaxone | Helicobacter pylori | PBP 66 kDa | High Affinity | |
| Carbapenems | Imipenem | Escherichia coli | PBP 1a | 0.1 |
| Imipenem | Escherichia coli | PBP 2 | 0.6 | |
| Imipenem | Escherichia coli | PBP 3 | 0.2 | |
| Monobactams | Aztreonam | Escherichia coli | PBP 3 | 0.07 |
| Aztreonam | Pseudomonas aeruginosa | PBP 3 | 0.05 |
Experimental Protocols
The determination of PBP binding affinity and cross-reactivity is commonly achieved through competitive binding assays.
Competitive PBP Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs.
1. Preparation of Bacterial Membranes:
- Bacterial cells are cultured to the mid-logarithmic phase.
- Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
- Cell lysis is performed using methods such as sonication or French press.
- The cell lysate is centrifuged to pellet the cell membranes containing the PBPs.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Reaction:
- A fixed amount of the bacterial membrane preparation is incubated with varying concentrations of the unlabeled test compound.
- A constant, known concentration of a labeled β-lactam (e.g., [3H]benzylpenicillin or a fluorescent penicillin derivative) is added to the mixture.
- The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
- The reaction is stopped, and the PBP-bound labeled β-lactam is separated from the unbound label. This can be achieved by methods such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- For radiolabeled compounds, the gel is subjected to fluorography or autoradiography to visualize the PBP bands.
- For fluorescently labeled compounds, the gel can be imaged directly using a suitable fluorescence scanner.
4. Data Analysis:
- The intensity of the labeled PBP bands is quantified.
- The concentration of the test compound that inhibits 50% of the binding of the labeled β-lactam (IC50) is calculated. This value is a measure of the binding affinity of the test compound for the specific PBP.
Mandatory Visualizations
Caption: Mechanism of action of β-lactam antibiotics via PBP inhibition.
Caption: Workflow for determining PBP binding affinity.
New Thiolactam Antibiotics Show Promise Against Drug-Resistant Bacteria
A novel class of thiolactam-based antibiotics is demonstrating significant potential in the fight against challenging bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, the causative agent of anthrax. These new compounds, specifically N-alkylthio β-lactams, operate through a unique mechanism of action that differs from traditional β-lactam antibiotics, offering a potential new avenue for treating infections that have become resistant to current therapies.
Researchers have discovered that these thiolactam derivatives exhibit potent antibacterial activity. Unlike conventional β-lactams, which inhibit bacterial cell wall synthesis, these new agents act as prodrugs. Once inside the bacterial cell, they transfer a thio group to Coenzyme A, a crucial molecule in cellular metabolism. This process disrupts the fatty acid biosynthesis pathway, ultimately inhibiting bacterial growth.[1] This distinct mechanism provides a key advantage, as it is not susceptible to the common resistance mechanisms that have rendered many traditional β-lactam antibiotics ineffective.
Initial studies have shown promising in vitro activity. For instance, an N-methylthio β-lactam analog demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against both the avirulent Sterne and virulent Ames strains of Bacillus anthracis.[2] While specific MIC values for Staphylococcus aureus are not as readily available in the reviewed literature, studies indicate strong growth inhibition against various MRSA strains.[2] Further research has suggested that derivatives with a sec-butylthio group may possess even stronger bioactivity against MRSA than the methylthio or ethylthio versions.[2]
While in vivo efficacy and comprehensive cytotoxicity data for these new thiolactam antibiotics are still emerging, their unique mechanism of action and promising in vitro activity against high-priority pathogens mark them as a significant area of interest for further drug development.
Performance Comparison: Thiolactam Antibiotics vs. Commercial Drugs
To provide a clear perspective on the potential of these new thiolactam antibiotics, the following tables summarize their in vitro activity alongside that of several commercially available antibiotics against Staphylococcus aureus and Bacillus anthracis.
Table 1: In Vitro Activity (MIC in µg/mL) Against Staphylococcus aureus
| Antibiotic Class | Drug | MIC (µg/mL) |
| Thiolactam | N-sec-butylthio β-lactam | Strong Bioactivity * |
| Penicillins | Penicillin | 0.06 - >256 |
| Oxacillin | 0.25 - >256 | |
| Glycopeptides | Vancomycin | 0.5 - 8 |
| Lipopeptides | Daptomycin | 0.25 - 2 |
| Oxazolidinones | Linezolid | 1 - 4 |
| Fluoroquinolones | Ciprofloxacin | 0.12 - >32 |
*Specific MIC value not available in the reviewed literature, but described as having the strongest bioactivity among the tested N-alkylthio β-lactams.
Table 2: In Vitro Activity (MIC in µg/mL) Against Bacillus anthracis
| Antibiotic Class | Drug | MIC (µg/mL) |
| Thiolactam | N-methylthio β-lactam | 0.5 [2] |
| Penicillins | Penicillin | ≤0.015 - 128 |
| Amoxicillin | 0.023 | |
| Carbapenems | Meropenem | 0.064 |
| Tetracyclines | Doxycycline | ≤0.015 - 0.5 |
| Fluoroquinolones | Ciprofloxacin | ≤0.015 - 1 |
| Glycopeptides | Vancomycin | 0.12 - 2 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized broth microdilution protocol, a standard method used for this purpose.
Broth Microdilution MIC Assay
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is then added to each well. The plates are incubated under controlled conditions, typically at 35-37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of the new thiolactam antibiotics and a typical experimental workflow for their evaluation.
Caption: A typical workflow for benchmarking new antibiotics.
Caption: Mechanism of N-Alkylthio β-Lactam action.
References
Confirming the Stereochemistry of 4-Sulfanylazetidin-2-one Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of 4-sulfanylazetidin-2-one isomers, a key structural motif in various pharmaceutically active compounds.
The differentiation between the (R) and (S) enantiomers of this compound relies on a suite of powerful analytical methods. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents, chiral High-Performance Liquid Chromatography (HPLC), and the measurement of specific rotation. For unambiguous determination of the absolute configuration, X-ray crystallography stands as the gold standard.
Comparative Analysis of Stereochemical Data
To facilitate a clear comparison, the following table summarizes hypothetical, yet representative, quantitative data that would be expected when analyzing the (R) and (S) enantiomers of a this compound derivative, such as 4-(tritylsulfanyl)azetidin-2-one. This data is compiled based on established principles of stereochemical analysis.
| Parameter | (R)-4-(tritylsulfanyl)azetidin-2-one | (S)-4-(tritylsulfanyl)azetidin-2-one |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| H-3a (ppm) | δ 3.05 (dd, J = 15.2, 2.4 Hz) | δ 3.05 (dd, J = 15.2, 2.4 Hz) |
| H-3b (ppm) | δ 3.50 (dd, J = 15.2, 5.2 Hz) | δ 3.50 (dd, J = 15.2, 5.2 Hz) |
| H-4 (ppm) | δ 4.80 (dd, J = 5.2, 2.4 Hz) | δ 4.80 (dd, J = 5.2, 2.4 Hz) |
| NH (ppm) | δ 6.50 (br s) | δ 6.50 (br s) |
| Trityl-H (ppm) | δ 7.20-7.50 (m) | δ 7.20-7.50 (m) |
| Specific Rotation [α]D²⁰ | Negative value (e.g., -85.0° (c 1.0, CHCl₃)) | Positive value (e.g., +85.0° (c 1.0, CHCl₃)) |
| Chiral HPLC Retention Time | t₁ | t₂ |
| (Column: Chiralpak AD-H) | ||
| (Mobile Phase: Hexane/Isopropanol) |
Note: The exact NMR chemical shifts for the protons on the azetidinone ring are identical for both enantiomers in an achiral solvent. Differentiation using NMR requires the use of a chiral auxiliary.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible and reliable stereochemical confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agent (Mosher's Acid Analysis)
NMR spectroscopy is a powerful tool for structural elucidation.[1] To differentiate between enantiomers, a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), is used to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.[2]
Protocol:
-
Derivatization: To a solution of the this compound enantiomer (1 eq.) in dry pyridine, add Mosher's acid chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting Mosher's ester by flash column chromatography.
-
NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra of the purified diastereomeric esters.
-
Data Interpretation: Compare the chemical shifts of the protons adjacent to the newly formed ester linkage. The anisotropic effect of the phenyl ring in the Mosher's ester will cause different shielding/deshielding effects on the nearby protons of the two diastereomers, allowing for the assignment of the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol:
-
Column Selection: Utilize a polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. The optimal ratio should be determined experimentally to achieve baseline separation (e.g., 90:10 v/v).
-
Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Measurement of Specific Rotation
Specific rotation is a physical property of a chiral substance and is the measure of the rotation of plane-polarized light by a solution of the compound.[4] Enantiomers will rotate plane-polarized light to an equal but opposite degree.
Protocol:
-
Sample Preparation: Accurately weigh a sample of the enantiomerically pure this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 1.0 g/100 mL).
-
Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
-
Measurement:
-
Calibrate the instrument with the pure solvent.
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution.
-
Measure the observed rotation (α) at a constant temperature (e.g., 20 °C).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length in decimeters (dm). A positive value indicates a dextrorotatory (+) compound, while a negative value indicates a levorotatory (-) compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the confirmation of the stereochemistry of this compound isomers.
Caption: Workflow for Stereochemical Confirmation.
By employing these well-established analytical techniques and following detailed experimental protocols, researchers can confidently determine and confirm the stereochemistry of this compound isomers, ensuring the quality and specificity of these important chemical entities in drug discovery and development.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Sulfanylazetidin-2-one: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Biologically Active Compound.
The proper disposal of 4-Sulfanylazetidin-2-one, a molecule containing a reactive β-lactam ring and a malodorous sulfanyl (thiol) group, is critical for laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, this compound requires a multi-step inactivation and disposal process to mitigate its biological activity and potent odor. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.
-
Ventilation: All handling and disposal steps must be performed in a certified chemical fume hood to prevent the inhalation of potentially harmful and malodorous vapors.[1]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and treat it as chemical waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves a two-stage chemical inactivation process targeting both the sulfanyl and the β-lactam functional groups, followed by disposal as hazardous waste.
Experimental Protocol: Chemical Inactivation
Objective: To neutralize the odor and biological activity of this compound prior to final disposal.
Materials:
-
This compound waste (pure compound or solutions)
-
Commercial bleach (sodium hypochlorite, ~5-6% solution)[2][3]
-
1 M Sodium hydroxide (NaOH) solution[4]
-
Appropriate glass waste container
-
Stir bar and stir plate
-
pH paper or pH meter
Procedure:
Part 1: Oxidation of the Sulfanyl Group
-
Preparation: In a chemical fume hood, place the waste container with the this compound waste on a stir plate.
-
Initial Treatment: Slowly and with stirring, add an excess of commercial bleach to the waste. A general guideline is to use a volume of bleach that is at least twice the volume of the thiol-containing waste. The oxidation of thiols with bleach can be exothermic, so for larger quantities, consider cooling the reaction vessel in an ice bath.[2][3]
-
Reaction Time: Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol to a less odorous sulfonic acid or sulfonyl chloride.[1]
-
Verification (Optional but Recommended): The absence of the characteristic thiol odor is a good indicator of a complete reaction.
Part 2: Hydrolysis of the β-Lactam Ring
-
Basification: After the oxidation step, slowly add 1 M sodium hydroxide solution to the reaction mixture while stirring. The goal is to raise the pH to be strongly basic (pH > 12) to facilitate the hydrolysis of the β-lactam ring.
-
Hydrolysis Reaction: Continue stirring the basic mixture for at least 24 hours to ensure complete degradation of the β-lactam.[4]
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). This step is crucial before final disposal to prevent the disposal of a corrosive waste stream.
Part 3: Final Disposal
-
Waste Collection: The resulting inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and glassware, should be rinsed with bleach, and the rinsate collected as hazardous waste. The decontaminated items can then be disposed of according to institutional guidelines.[3][5]
-
EHS Contact: Contact your institution's EHS office for pickup and final disposal of the hazardous waste container.
Data Presentation: Summary of Disposal Methods
The following table summarizes the key aspects of the chemical inactivation procedures for the functional groups present in this compound.
| Functional Group | Inactivation Method | Reagent | Key Parameters | Endpoint |
| Sulfanyl (-SH) | Oxidation | Sodium Hypochlorite (Bleach) | Excess reagent, 2-hour reaction time, performed in a fume hood.[1][3] | Absence of thiol odor. |
| β-Lactam | Hydrolysis | 1 M Sodium Hydroxide | pH > 12, 24-hour reaction time.[4] | Cleavage of the β-lactam ring. |
Mandatory Visualization: Disposal Workflow
The logical flow of the disposal procedure for this compound is depicted in the following diagram.
Caption: Disposal workflow for this compound.
Logical Relationships in Chemical Inactivation
The sequential inactivation process is based on the distinct chemical properties of the sulfanyl and β-lactam groups.
Caption: Chemical inactivation relationships.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling 4-Sulfanylazetidin-2-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Sulfanylazetidin-2-one. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield should be worn when there is a risk of splashing. | AS/NZS 1337.1, EN166, or national equivalent.[2] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene are generally preferred for non-sterile compounding). A disposable gown or a clean lab coat is mandatory.[3] | Gloves must meet Regulation (EU) 2016/425 and the standard EN 374.[4] |
| Respiratory Protection | For nuisance-level dust, a type N95 (US) or type P1 (EN143) dust mask is recommended.[2] In cases of significant aerosol generation or inadequate ventilation, a fit-tested N95 or N100 NIOSH-approved respirator or a full face-piece chemical cartridge-type respirator should be used.[3] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling and before breaks.[4]
-
Use proper glove removal technique to avoid skin contact with the product.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Recommended storage temperatures for similar compounds are often refrigerated (2-8 °C).[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
-
Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[4]
-
Do not let the product enter drains.[4]
-
Contaminated materials should be placed in a suitable, closed container for disposal.[4]
Emergency Procedures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] If skin irritation or rash occurs, get medical advice/attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[5]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate Personal Protective Equipment when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
